(Rac)-MGV354
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H37N5O3 |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
1-[6-[(3S)-3-[4-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylanilino]-2,3-dihydro-1H-inden-4-yl]pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C35H37N5O3/c1-21-19-26(23-15-17-39(18-16-23)34(41)25-9-10-25)12-13-29(21)37-31-14-11-24-5-3-6-27(33(24)31)30-7-4-8-32(38-30)40-22(2)28(20-36-40)35(42)43/h3-8,12-13,19-20,23,25,31,37H,9-11,14-18H2,1-2H3,(H,42,43)/t31-/m0/s1 |
Clave InChI |
MAUQVVDVXCBOHQ-HKBQPEDESA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)N[C@H]4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
SMILES canónico |
CC1=C(C=CC(=C1)C2CCN(CC2)C(=O)C3CC3)NC4CCC5=C4C(=CC=C5)C6=NC(=CC=C6)N7C(=C(C=N7)C(=O)O)C |
Origen del producto |
United States |
Foundational & Exploratory
(Rac)-MGV354: A Technical Guide for Researchers
(Rac)-MGV354 is a potent, racemic small molecule activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway. This document provides a comprehensive technical overview of its chemical properties, synthesis, mechanism of action, and key experimental data, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is the racemic mixture of the two enantiomers of MGV354. Its chemical structure and fundamental properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | (Rac)-1-(6-(3-((4-(1-(cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid | [1] |
| Molecular Formula | C₃₅H₃₇N₅O₃ | [2][3] |
| Molecular Weight | 575.7 g/mol | [2][3] |
| CAS Number | 1852495-86-3 | [2][3] |
| Appearance | Solid | [3] |
| Solubility | DMSO | [2] |
Synthesis
The synthesis of the enantiomerically pure (S)-MGV354 has been reported by Ehara et al. in the Journal of Medicinal Chemistry. As this compound is the racemic mixture, a non-stereoselective variation of this synthesis or a separate racemic synthesis would be employed. The synthesis involves a multi-step sequence culminating in the coupling of key intermediates.
Note: The detailed, step-by-step synthesis protocol for (S)-MGV354 is available in the supporting information of the cited publication. Researchers should refer to this for precise experimental conditions, reagent quantities, and purification methods.[1]
Mechanism of Action: Activation of Soluble Guanylate Cyclase
This compound functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. This pathway plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.
Under normal physiological conditions, NO binds to the ferrous (Fe²⁺) heme group of sGC, triggering a conformational change that activates the enzyme to produce cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). However, in disease states associated with oxidative stress, the heme iron can be oxidized to the ferric (Fe³⁺) state, rendering sGC insensitive to NO.
MGV354 exhibits a preference for this oxidized, heme-free form of sGC. By binding to the enzyme, it allosterically induces a conformational change that restores its catalytic activity, leading to increased cGMP production even in the absence of NO. This makes this compound a promising therapeutic agent for conditions characterized by impaired NO signaling.
Biological Activity and Pharmacological Data
The biological activity of MGV354 has been characterized through various in vitro and in vivo studies.
In Vitro Potency
The potency of MGV354 as an sGC activator has been determined in different cell lines.
| Cell Line | EC₅₀ (nM) | Reference |
| CHO | <0.5 | [2][3] |
| GTM-3 E | 5 | [2][3] |
Binding Affinity to sGC
Binding studies have demonstrated that MGV354 preferentially binds to the oxidized form of sGC.
| sGC State | Kd (µM) | Bmax | Reference |
| Oxidized | 0.49 | 4340 | [4] |
| Reduced | 0.15 | 630 | [4] |
These data indicate a 7-fold greater maximal binding (Bmax) to the oxidized sGC compared to the reduced form.[4]
Preclinical and Clinical Development
This compound was investigated as a potential topical treatment for glaucoma due to its ability to lower intraocular pressure (IOP) in preclinical models.[4][5] A clinical trial (NCT02743780) was conducted to evaluate its safety, tolerability, and efficacy in patients with ocular hypertension or glaucoma.[6] While the compound demonstrated a good safety profile, it did not show a statistically significant effect in lowering IOP in humans compared to the vehicle.[7] Subsequent research has focused on understanding the metabolic differences between preclinical species and humans to explain this discrepancy.
Key Experimental Protocols
sGC Binding Assay (Affinity Selection-Mass Spectrometry)
This protocol outlines the method used to determine the binding affinity of MGV354 to soluble guanylate cyclase.
References
- 1. The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. [(4E)-1-Methyl-2,6-diphenyl-3-(propan-2-yl)piperidin-4-ylidene]amino 3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
(Rac)-MGV354: A Technical Guide to its Mechanism of Action in the Soluble Guanylate Cyclase Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-MGV354 is a novel, potent, and selective small molecule activator of soluble guanylate cyclase (sGC), a critical enzyme in the nitric oxide (NO) signaling pathway. This document provides an in-depth technical overview of the mechanism of action of this compound, with a particular focus on its role in the sGC pathway. It consolidates preclinical data, details experimental methodologies, and presents signaling pathway and workflow visualizations to offer a comprehensive resource for researchers and drug development professionals. While showing robust efficacy in preclinical models of glaucoma, it is noteworthy that this compound did not demonstrate a statistically significant reduction in intraocular pressure (IOP) in human clinical trials.
Introduction to the NO/sGC/cGMP Signaling Pathway
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling cascade is a fundamental pathway involved in numerous physiological processes, including smooth muscle relaxation, platelet inhibition, and neurotransmission.[1] Endogenously produced NO binds to the heme moiety of sGC, activating the enzyme to convert guanosine triphosphate (GTP) to the second messenger cGMP. Downstream signaling is then mediated through cGMP-dependent protein kinases (PKG).
In certain pathological states associated with oxidative stress, the ferrous (Fe²⁺) heme iron of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO.[2][3] This dysfunctional state of sGC is implicated in diseases such as glaucoma, where reduced cGMP production in the trabecular meshwork can lead to increased aqueous humor outflow resistance and elevated intraocular pressure (IOP).[1][2]
sGC activators, such as this compound, are a class of compounds that preferentially target and activate this oxidized, heme-free form of sGC, thereby restoring cGMP production in a diseased environment.[1][3] This mechanism offers a targeted therapeutic approach for conditions characterized by impaired NO/sGC signaling.
Mechanism of Action of this compound
This compound is the racemate of MGV354. MGV354 acts as a selective activator of sGC, with a pronounced preference for the oxidized, heme-free form of the enzyme.[1][3] This selectivity allows it to specifically target dysfunctional sGC, leading to the production of cGMP independently of NO.[2][3] The increased levels of cGMP are believed to enhance aqueous humor outflow through the trabecular meshwork and uveoscleral pathways, thereby reducing intraocular pressure.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the sGC pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | Cell Line/Enzyme | Condition | Value | Reference |
| EC50 | CHO cells | - | <0.5 nM | [4][5] |
| EC50 | GTM-3 cells | - | 5 nM | [4][5] |
| EC50 | Normal Human Trabecular Meshwork (hNTM) cells | Oxidizing (ODQ) | 2.5 ± 1.6 nM | [4] |
| Kd | Human sGC | Oxidizing (ODQ) | 0.49 ± 0.11 µM | [1] |
| Kd | Human sGC | Reducing (TCEP) | 0.15 ± 0.04 µM | [1] |
| Bmax | Human sGC | Oxidizing (ODQ) | 4340 ± 210 | [1] |
| Bmax | Human sGC | Reducing (TCEP) | 630 ± 26 | [1] |
| cGMP Production | hTM cells | Oxidizing vs. Reducing | 8- to 10-fold greater | [1][3] |
Table 2: In Vivo Efficacy (Intraocular Pressure Reduction)
| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Action | Reference |
| Pigmented Rabbits | Single topical dose | 20% | Up to 6 hours | [1][2] |
| Cynomolgus Monkeys (Ocular Hypertensive) | Single topical dose | 25-40% (dose-dependent) | Up to 24 hours | [1][2] |
| Cynomolgus Monkeys (Ocular Hypertensive) | Once-daily dosing | Sustained reduction | Up to 7 days | [1][2] |
Table 3: Pharmacokinetics in Cynomolgus Monkeys (Topical Ocular Administration)
| Dose | Cmax (ng/mL) | Tmax (hours) | AUCinf (h*ng/mL) | Reference |
| 0.01% | 2.0 | 0.5 | 22 | [1] |
| 0.1% | 1.88 | 0.8 | 17 | [1] |
| 1% | 0.806 | - | 25.67 | [1] |
Experimental Protocols
sGC Binding Assay (Affinity Selection-Mass Spectrometry)
This assay quantifies the binding of this compound to purified human sGC under both reducing and oxidizing conditions.
Protocol:
-
Protein Preparation: Purified full-length human sGC protein is desalted into an assay buffer (25 mM Tris, pH 7.5, 150 mM NaCl) to remove the reducing agent.
-
Conditioning: The protein is diluted to 0.5 µM and divided into two conditions:
-
Compound Incubation: The protein in each condition is incubated with this compound in an 8-point 1:2 dilution series, starting from 20 µM.
-
Analysis: Affinity selection-mass spectrometry is used to determine the dissociation constant (Kd) and maximal binding (Bmax).
Experimental Workflow: sGC Binding Assay
Caption: Workflow for the sGC binding assay.
cGMP Measurement in Human Trabecular Meshwork (hTM) Cells
This cell-based assay measures the ability of this compound to stimulate cGMP production in a relevant cell type under oxidizing conditions.
Protocol:
-
Cell Culture: Primary human trabecular meshwork (hTM) cells are cultured to confluence.
-
Induction of Oxidation: Cells are treated with 20 µM ODQ to induce the oxidized state of sGC.
-
Compound Treatment: Cells are then treated with varying concentrations of this compound (0.1 nM to 10 µM) for 1 hour.
-
Lysis and Quantification: Cells are lysed, and intracellular cGMP levels are quantified using a competitive enzyme-linked immunoassay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The EC50 value for cGMP production is calculated from the dose-response curve.
In Vivo IOP Lowering in Cynomolgus Monkeys
This preclinical model assesses the efficacy of topically administered this compound in a relevant animal model of glaucoma.
Protocol:
-
Model Induction: Ocular hypertension is induced in one eye of cynomolgus monkeys via laser photocoagulation of the trabecular meshwork.
-
Baseline Measurement: Baseline IOP is measured using a pneumatonometer at multiple time points.
-
Drug Administration: A single topical ocular dose of this compound formulation or vehicle is administered to the hypertensive eye.
-
IOP Monitoring: IOP is measured at various time points post-dose (e.g., up to 24 hours for single-dose studies and daily for multi-dose studies) to determine the magnitude and duration of IOP reduction.
-
Pharmacokinetic Sampling: For pharmacokinetic studies, blood samples are collected at predetermined time points to measure plasma concentrations of this compound.
Clinical Development and Conclusion
A randomized, controlled Phase I/II clinical trial was conducted to evaluate the safety and efficacy of topically administered MGV354 in patients with ocular hypertension or glaucoma.[7] The study found that MGV354 did not produce a statistically significant reduction in IOP compared to the vehicle.[7] The most common adverse event was ocular hyperemia, consistent with the drug's mechanism of action.[7] The lack of clinical efficacy, despite robust preclinical data, may be attributable to interspecies differences in ocular metabolism or insufficient levels of oxidized sGC in the trabecular meshwork of human glaucoma patients.[8][9]
References
- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of ( S)-1-(6-(3-((4-(1-(Cyclopropanecarbonyl)piperidin-4-yl)-2-methylphenyl)amino)-2,3-dihydro-1 H-inden-4-yl)pyridin-2-yl)-5-methyl-1 H-pyrazole-4-carboxylic Acid, a Soluble Guanylate Cyclase Activator Specifically Designed for Topical Ocular Delivery as a Therapy for Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma - OAK Open Access Archive [oak.novartis.com]
- 5. Pharmacological testing in the laser-induced monkey glaucoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Glaucoma_Eye Disease Models_Kunming Biomed International (KBI) [kbimed.com]
- 9. Aqueous humor dynamics in monkeys with laser-induced glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Purification of (Rac)-MGV354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of (Rac)-MGV354, a potent, racemic activator of soluble guanylate cyclase (sGC). Due to the limited publicly available information on the specific synthesis of this compound, this document outlines a plausible synthetic pathway based on established methods for the synthesis of analogous pyrazolo[3,4-b]pyridine derivatives. The purification strategies described are based on standard methodologies for small molecule drug candidates.
Introduction to this compound
This compound is a small molecule activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway. By activating sGC, MGV354 can increase the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation and neurotransmission. The racemic nature of the compound indicates that it is a mixture of two enantiomers.
Proposed Synthesis of this compound
The chemical structure of MGV354 contains a pyrazolo[3,4-b]pyridine core. The synthesis of this heterocyclic system is a key step in the overall production of the molecule. A common and effective method for constructing the pyrazolo[3,4-b]pyridine scaffold is through the condensation of a 5-aminopyrazole derivative with a suitable 1,3-dicarbonyl compound or an α,β-unsaturated ketone.
A plausible synthetic route for this compound is a multi-step process, likely commencing with the synthesis of a substituted 5-aminopyrazole, followed by the construction of the fused pyridine ring, and finally, modification of the substituents to yield the target molecule.
General Experimental Protocol for Pyrazolo[3,4-b]pyridine Core Synthesis
The following is a generalized experimental protocol for the synthesis of a pyrazolo[3,4-b]pyridine core, which can be adapted for the synthesis of this compound.
Reaction: Condensation of a 5-aminopyrazole with an α,β-unsaturated ketone.
Materials:
-
Substituted 5-aminopyrazole
-
Substituted α,β-unsaturated ketone
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., p-toluenesulfonic acid, zinc chloride)
Procedure:
-
Dissolve the 5-aminopyrazole derivative in the chosen solvent in a round-bottom flask.
-
Add the α,β-unsaturated ketone to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified using the methods described in the purification section.
Purification of this compound
The purification of the final this compound compound is critical to ensure high purity and to remove any unreacted starting materials, byproducts, or other impurities. A multi-step purification strategy is typically employed.
Purification Methodologies
A variety of techniques can be used for the purification of small organic molecules like this compound. The choice of method depends on the physical and chemical properties of the compound and the impurities present.
-
Chromatography:
-
Flash Column Chromatography: This is a common technique for the initial purification of the crude product. A silica gel stationary phase is typically used with a gradient of organic solvents (e.g., hexane and ethyl acetate) as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC can be used for final purification to achieve high purity. A C18 reversed-phase column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as trifluoroacetic acid.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the purification of chiral and achiral compounds and is considered a greener alternative to HPLC.
-
-
Crystallization: If the compound is a solid, crystallization can be an effective method for purification. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is slowly cooled to allow for the formation of pure crystals.
-
Liquid-Liquid Extraction: This technique can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases (e.g., an aqueous phase and an organic phase).
General Purification Workflow
A typical purification workflow for this compound would involve the following steps:
Caption: A general workflow for the purification of this compound.
Data Presentation
Quantitative data from the synthesis and purification process should be meticulously recorded and presented in a clear and organized manner.
Table 1: Synthesis Reaction Parameters
| Parameter | Value |
| Starting Material 1 (5-aminopyrazole) | Molar equivalent, mass |
| Starting Material 2 (α,β-unsaturated ketone) | Molar equivalent, mass |
| Solvent | Volume |
| Catalyst | Molar percentage, mass |
| Reaction Temperature | °C |
| Reaction Time | hours |
| Crude Product Yield | grams, % |
Table 2: Purification Data
| Purification Step | Method | Conditions | Yield | Purity |
| 1 | Flash Column Chromatography | Stationary phase, mobile phase gradient | grams, % | % (by HPLC) |
| 2 | Preparative HPLC | Column, mobile phase, flow rate | mg, % | % (by HPLC) |
| 3 | Crystallization | Solvent system | mg, % | % (by HPLC) |
Signaling Pathway of sGC Activators
MGV354, as an sGC activator, modulates the nitric oxide signaling pathway. The following diagram illustrates the mechanism of action of sGC activators.
Caption: Mechanism of action of sGC activators like this compound.
Conclusion
This technical guide provides a framework for the synthesis and purification of this compound. While a specific, detailed protocol for its synthesis is not publicly available, the general methods for the synthesis of the pyrazolo[3,4-b]pyridine core and standard purification techniques for small molecules provide a strong foundation for its production in a research setting. The successful synthesis and purification of this compound will enable further investigation into its pharmacological properties and potential therapeutic applications.
Comparative Analysis of (Rac)-MGV354 and its Stereoisomers: A Review of Available Data
An examination of the current scientific literature reveals a notable absence of comparative studies on the pharmacological activity of racemic (Rac)-MGV354 versus its individual stereoisomers. Research to date has predominantly focused on the racemate as a singular therapeutic agent. This guide synthesizes the available information on MGV354 and highlights the knowledge gap concerning the differential effects of its stereoisomers.
MGV354 was developed as a novel activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway, with the therapeutic goal of lowering intraocular pressure (IOP) in glaucoma patients.[1][2] While preclinical studies in animal models demonstrated promising IOP-lowering effects, the compound ultimately failed to show efficacy in human clinical trials.[1][3]
The Unexplored Role of Stereochemistry
Chirality is a fundamental concept in pharmacology, with different stereoisomers of a drug often exhibiting distinct pharmacokinetic and pharmacodynamic properties.[4] The biological activity of a chiral drug can be highly dependent on the spatial arrangement of its atoms, influencing its interaction with chiral biological targets such as receptors and enzymes.[4][5] It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer), which may be inactive or even contribute to adverse effects.[6]
Despite the established importance of stereochemistry in drug development, publicly available research on MGV354 does not differentiate between its potential stereoisomers. The synthesis and biological evaluation of individual enantiomers or diastereomers of MGV354 have not been reported in the reviewed literature. Consequently, there is no quantitative data (e.g., IC50, Ki, EC50 values) to compare the potency, efficacy, or safety of the individual stereoisomers against the racemic mixture.
Mechanism of Action: Soluble Guanylate Cyclase Activation
MGV354 functions as a heme-free, NO-independent sGC activator.[2] Under conditions of oxidative stress, the heme group of sGC can be oxidized, rendering the enzyme unresponsive to NO.[2] MGV354 is designed to activate this oxidized form of sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) levels.[7][8] This elevation in cGMP is believed to enhance aqueous humor outflow through the trabecular meshwork, thereby reducing IOP.[2]
The following diagram illustrates the general signaling pathway of sGC activation, which is the target of MGV354.
References
- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The affinity, selectivity and biological activity of telenzepine enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of MGV354: A Soluble Guanylate Cyclase Activator for Glaucoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC) that was investigated as a topical treatment for lowering intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Developed by Novartis, MGV354 showed promising preclinical efficacy in animal models by targeting the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway, which is implicated in the regulation of aqueous humor outflow. Despite robust IOP reduction in preclinical studies, the compound ultimately failed to demonstrate a statistically significant IOP-lowering effect compared to placebo in a Phase I/II clinical trial. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of MGV354, offering valuable insights for researchers and professionals in the field of ophthalmology and drug development.
Introduction: Targeting the NO/sGC/cGMP Pathway in Glaucoma
Glaucoma is a leading cause of irreversible blindness worldwide, characterized by the progressive degeneration of retinal ganglion cells. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma, and current therapeutic strategies primarily focus on lowering IOP. The conventional aqueous humor outflow pathway, via the trabecular meshwork and Schlemm's canal, is a key target for IOP-lowering drugs.
The nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway plays a crucial role in regulating aqueous humor outflow.[1][2] In pathological conditions associated with oxidative stress, such as glaucoma, the heme group of sGC can become oxidized, rendering the enzyme unresponsive to NO and leading to a dysfunctional pathway.[2][3]
Soluble guanylate cyclase activators are a class of compounds that can stimulate cGMP production from the oxidized, heme-free form of sGC, thereby restoring the function of this critical signaling pathway.[2][4] MGV354 was developed as a potent and selective sGC activator specifically designed for topical ocular delivery to lower IOP.[3]
Discovery and Mechanism of Action
The discovery of MGV354 was the result of a targeted effort to identify molecules capable of activating oxidized sGC for the treatment of glaucoma.[3] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) pathway is known to be involved in the regulation of intraocular pressure (IOP) and may be dysregulated in glaucoma.[1] MGV354 was identified as a novel class of sGC activators that can lower IOP in preclinical models of glaucoma.[1]
Mechanism of Action
MGV354 selectively binds to and activates the oxidized, heme-free form of sGC.[1][5] This activation restores the enzyme's ability to convert guanosine triphosphate (GTP) to cGMP, leading to an increase in intracellular cGMP levels.[1] Elevated cGMP is believed to promote relaxation of the trabecular meshwork and Schlemm's canal, thereby increasing aqueous humor outflow and reducing IOP.
Figure 1: MGV354 Mechanism of Action in the NO/sGC/cGMP Pathway.
Preclinical Development
MGV354 underwent a series of preclinical studies to evaluate its efficacy, safety, and tolerability. These studies demonstrated a significant IOP-lowering effect in animal models of glaucoma.
In Vitro Studies
sGC Binding and cGMP Production: Binding studies confirmed that MGV354 has a higher binding affinity for the oxidized form of sGC compared to the reduced form.[1] In primary human trabecular meshwork (hTM) cells, MGV354 treatment led to a significant, dose-dependent increase in cGMP levels, demonstrating its ability to activate the target pathway in a relevant cell type.[1]
| Parameter | Value | Reference |
| Binding Affinity | ||
| Bmax to oxidized sGC | 7-fold greater than to reduced sGC | [1] |
| cGMP Production in hTM cells | ||
| cGMP increase vs. reduced condition | 8- to 10-fold greater | [1] |
In Vivo Studies in Animal Models
Efficacy, safety, and tolerability studies were conducted in rabbits and cynomolgus monkeys with laser-induced ocular hypertension.[1][2]
IOP Reduction: A single topical ocular dose of MGV354 resulted in a significant and dose-dependent reduction in IOP in both pigmented rabbits and cynomolgus monkeys.[1] The IOP-lowering effect was sustained for up to 24 hours in the monkey model.[1] Furthermore, once-daily dosing in monkeys for 7 days showed a sustained IOP reduction that was greater in magnitude than that observed with Travatan (travoprost), a standard-of-care prostaglandin analog.[1]
| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Effect | Reference |
| Pigmented Rabbits | Single dose | 20% to 40% | Up to 6 hours | [1] |
| Cynomolgus Monkeys | Single dose | 25% to 40% | Up to 24 hours | [2] |
| Cynomolgus Monkeys | Once-daily for 7 days | Sustained, greater than Travatan | Up to 7 days | [1] |
Safety and Tolerability: The main adverse effect observed in preclinical animal models was mild to moderate ocular hyperemia.[1]
Experimental Protocols
sGC Binding Assay: Binding studies were conducted using purified human sGC full-length protein. The binding of MGV354 to the oxidized and reduced forms of sGC was assessed to determine its selectivity.[1]
cGMP Measurement in hTM Cells: Primary human trabecular meshwork (hTM) cells were treated with MGV354, and changes in intracellular cGMP levels were measured to confirm target engagement and functional activity.[1]
Cynomolgus Monkey Model of Glaucoma: Ocular hypertension was induced in cynomolgus monkeys using laser trabeculoplasty.[2] This model mimics the elevated IOP characteristic of human glaucoma, providing a relevant system for evaluating the efficacy of IOP-lowering drugs.
Clinical Development: The NCT02743780 Study
Based on the promising preclinical data, MGV354 advanced to a Phase I/II clinical trial (NCT02743780) to evaluate its safety, tolerability, and efficacy in humans.[6][7][8]
Study Design
This was a three-part, randomized, double-masked, placebo-controlled study.[6][7]
-
Part 1: A single ascending dose study in healthy volunteers to assess safety and tolerability.[6]
-
Part 2: A multiple ascending dose study in patients with ocular hypertension or glaucoma to further evaluate safety and tolerability.[6]
-
Part 3: An efficacy and safety study in patients with ocular hypertension or glaucoma, using the maximum tolerated dose determined in the earlier parts.[6]
Figure 2: Workflow of the Phase I/II Clinical Trial for MGV354.
Clinical Trial Results
The primary endpoint of the study was the change from baseline in mean diurnal IOP at Day 8 in Part 3.[7] The results showed that MGV354 did not produce a statistically significant reduction in IOP compared to the vehicle.[7][8]
| Treatment Group (Part 3) | Change from Baseline in Mean Diurnal IOP at Day 8 | 95% Confidence Interval | Reference |
| MGV354 (0.1%) | -0.6 mmHg | -0.7 to 1.7 | [7][8] |
| Vehicle | -1.1 mmHg | - | [7][8] |
The most common adverse event reported in the clinical trial was ocular hyperemia, which is consistent with the drug's mechanism of action.[7][8]
Investigation into Lack of Clinical Efficacy
The failure of MGV354 to demonstrate efficacy in the clinical trial, despite strong preclinical data, prompted further investigation. One hypothesis was that the levels of oxidized sGC in the human glaucomatous trabecular meshwork may be too low for an sGC activator like MGV354 to have a meaningful effect.[8] Another study explored potential differences in the metabolism of MGV354 between preclinical species and humans but found no significant interspecies differences that could account for the lack of clinical efficacy.[2][9][10]
Conclusion and Future Directions
The development of MGV354 represents a well-founded scientific endeavor to target a novel mechanism for IOP reduction in glaucoma. The preclinical data provided a strong rationale for its progression into clinical trials. However, the lack of efficacy in human subjects underscores the challenges of translating preclinical findings to the clinic.
The MGV354 story provides several key learning points for the drug development community:
-
Target validation in human tissue: While preclinical models are essential, a deeper understanding of the target's expression and state (e.g., oxidized vs. reduced sGC) in the human target tissue is critical.
-
Biomarkers: The development of biomarkers to identify patient populations most likely to respond to a targeted therapy could be crucial for future trials of similar mechanisms.
-
Translational challenges: The discrepancy between animal models and human disease highlights the ongoing need for more predictive preclinical models in ophthalmology.
While the development of MGV354 was discontinued, the knowledge gained from its investigation has contributed to a greater understanding of the NO/sGC/cGMP pathway in the eye and will undoubtedly inform future research into novel therapies for glaucoma.
References
- 1. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glaucoma_Eye Disease Models_Kunming Biomed International (KBI) [kbimed.com]
In Vitro Characterization of (Rac)-MGV354: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of (Rac)-MGV354, a potent activator of soluble guanylate cyclase (sGC). The data and methodologies presented herein are essential for understanding the pharmacological profile of this compound and its potential therapeutic applications.
Core Data Summary
The in vitro activity of this compound has been quantified through various assays, providing insights into its binding affinity, potency, and selectivity. The following tables summarize the key quantitative data obtained from these studies.
Table 1: Binding Affinity of MGV354 to Soluble Guanylate Cyclase (sGC)
| Target State | Dissociation Constant (Kd) | Maximum Binding (Bmax) | Method | Reference |
| Oxidized sGC | 0.49 µM (±0.11 SEM) | 4340 (±210 SEM) | Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry (AS-MS) | [1] |
| Reduced sGC | 0.15 µM (±0.04 SEM) | 630 (±26 SEM) | Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry (AS-MS) | [1] |
Note: The data indicates that MGV354 exhibits a 7-fold greater maximal binding capacity (Bmax) to the oxidized, heme-free form of sGC compared to the reduced, heme-containing form.[2][3]
Table 2: Functional Potency of MGV354 in Cell-Based Assays
| Cell Line | EC50 | Assay | Reference |
| Chinese Hamster Ovary (CHO) | <0.5 nM | cGMP Activation | [4] |
| Glaucomatous Trabecular Meshwork (GTM-3 E) | 5 nM | cGMP Activation | [4] |
Note: These values demonstrate the high potency of MGV354 in stimulating the production of cyclic guanosine monophosphate (cGMP) in cellular systems.
Signaling Pathway
This compound acts as an activator of the nitric oxide (NO)/soluble guanylate cyclase (sGC)/cyclic guanosine monophosphate (cGMP) signaling pathway. Under conditions of oxidative stress, the heme iron of sGC can become oxidized, rendering the enzyme insensitive to its endogenous activator, NO. MGV354 preferentially targets and activates this oxidized, heme-free form of sGC, leading to the conversion of guanosine triphosphate (GTP) to cGMP. The subsequent increase in intracellular cGMP concentration activates downstream effectors such as cGMP-dependent protein kinases (PKG), resulting in various physiological responses, including smooth muscle relaxation.
Caption: The signaling pathway of this compound, a soluble guanylate cyclase (sGC) activator.
Experimental Protocols
Detailed methodologies are crucial for the accurate in vitro characterization of pharmacological compounds. The following sections outline the key experimental protocols used to evaluate this compound.
sGC Binding Assay (Affinity-Resolved Size Exclusion Chromatography coupled to Mass Spectrometry - AS-MS)
This method is employed to determine the binding affinity (Kd) and maximum binding capacity (Bmax) of this compound to both the oxidized and reduced forms of sGC.
Workflow Diagram:
Caption: Workflow for the sGC binding assay using AS-MS.
Methodology:
-
Preparation of sGC: Purified, full-length human sGC protein is used.
-
Induction of Redox States:
-
Oxidized State: The sGC enzyme is pre-treated with an oxidizing agent, such as 1H-[1][2][5]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), to induce the heme-free state.
-
Reduced State: The sGC enzyme is maintained in its reduced, heme-containing state using a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP).
-
-
Incubation: The prepared sGC (either oxidized or reduced) is incubated with varying concentrations of this compound to allow binding to reach equilibrium.
-
Affinity-Resolved Size Exclusion Chromatography (AR-SEC): The incubation mixture is subjected to SEC. This technique separates the sGC-(Rac)-MGV354 complex from the unbound compound based on size.
-
Mass Spectrometry (MS): The eluent from the SEC column is directly introduced into a mass spectrometer. The amount of bound and unbound this compound is quantified.
-
Data Analysis: The binding data is analyzed using appropriate software to determine the dissociation constant (Kd) and the maximum binding capacity (Bmax).
cGMP Activation Assay (Cell-Based)
This assay measures the potency (EC50) of this compound in stimulating the production of cGMP in a cellular context.
Workflow Diagram:
Caption: Workflow for the cell-based cGMP activation assay.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) or Glaucomatous Trabecular Meshwork (GTM-3 E) cells are cultured in appropriate media and seeded in multi-well plates.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific time to allow for cGMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cGMP.
-
cGMP Immunoassay: The concentration of cGMP in the cell lysates is determined using a competitive immunoassay kit, often employing a fluorescent or colorimetric detection method.
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated, representing the concentration of this compound that produces 50% of the maximal cGMP response.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Affinity-Resolved Size Exclusion Chromatography Coupled to Mass Spectrometry: A Novel Tool to Study the Attribute-and-Function Relationship in Therapeutic Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
(Rac)-MGV354: A Technical Whitepaper on a Novel Soluble Guanylate Cyclase Activator
CAS Number: 1852495-86-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-MGV354 is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1][2] Developed initially as a promising topical therapeutic agent for glaucoma aimed at reducing intraocular pressure (IOP), its preclinical efficacy did not translate into the expected outcomes in human clinical trials.[3][4] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, key experimental data, and detailed protocols for its investigation. The document is intended to serve as a valuable resource for researchers in pharmacology, ophthalmology, and drug discovery.
Chemical and Physical Properties
This compound, with the chemical name 1-[6-(3-{[4-(1-cyclopropanecarbonylpiperidin-4-yl)-2-methylphenyl]amino}-2,3-dihydro-1H-inden-4-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid, possesses the following properties[1]:
| Property | Value | Reference |
| CAS Number | 1852495-86-3 | [1] |
| Molecular Formula | C35H37N5O3 | [1] |
| Molecular Weight | 575.71 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | DMSO: 100 mg/mL (173.70 mM) (requires sonication) | [1][5] |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | [6] |
Mechanism of Action and Signaling Pathway
This compound functions as an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[] sGC is a heterodimeric heme-containing enzyme that, upon activation, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[] cGMP, in turn, acts as a second messenger, activating downstream protein kinases and modulating various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[][8]
MGV354 was specifically designed to activate sGC, particularly under conditions of oxidative stress where the enzyme's heme group may be oxidized, rendering it less responsive to its endogenous activator, NO.[9] By directly activating sGC, MGV354 enhances the production of cGMP, leading to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow, thereby reducing intraocular pressure.[8][10]
References
- 1. MGV354 | 1852495-86-3 [chemicalbook.com]
- 2. abmole.com [abmole.com]
- 3. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. arctomsci.com [arctomsci.com]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of (Rac)-MGV354 in DMSO
An In-depth Technical Guide on the Solubility and Stability of (Rac)-MGV354 in DMSO
This technical guide provides a comprehensive overview of the solubility and stability of this compound in dimethyl sulfoxide (DMSO), a critical solvent in drug discovery and development. The information is intended for researchers, scientists, and professionals in the field, offering detailed data, experimental protocols, and relevant biological context to ensure the proper handling and use of this compound.
Introduction to this compound
This compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1][2] The nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway is crucial in various physiological processes, including smooth muscle relaxation and neurotransmission.[3][4] As an sGC activator, this compound has been investigated for its potential therapeutic applications, particularly in lowering intraocular pressure.[3][4][5] Accurate characterization of its solubility and stability in DMSO is essential for generating reliable and reproducible data in preclinical studies.
Solubility of this compound in DMSO
The solubility of a compound dictates its utility in various in vitro and in vivo experimental setups. Low aqueous solubility can lead to unreliable results in biological assays.[6][7] This section details the solubility of this compound in DMSO and provides standard protocols for its determination.
Quantitative Solubility Data
The solubility of this compound in DMSO has been determined and is summarized in the table below. The molar solubility is calculated based on a molecular weight of 575.7 g/mol .[1]
| Solvent | Temperature (°C) | Method | Solubility (mg/mL) | Molar Solubility (M) |
| DMSO | 25 | Ultrasonic | 100[1] | ~0.174 |
Experimental Protocols for Solubility Determination
Kinetic and thermodynamic solubility are two key measurements used in drug discovery.[8] Kinetic solubility is measured from a DMSO stock solution and is relevant for high-throughput screening, while thermodynamic solubility represents the true equilibrium solubility of a compound.[7][9][10]
This high-throughput method assesses the solubility of a compound when an aliquot of a concentrated DMSO stock is added to an aqueous buffer.[6][7]
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[11][12]
-
Serial Dilution: Add a small volume of the DMSO stock solution to wells of a microtiter plate.[9][11]
-
Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) to achieve the final desired compound concentrations and a low final percentage of DMSO (e.g., 1-2%).[6][11]
-
Incubation: Mix and incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).[11][12]
-
Precipitation Detection: Measure the amount of precipitate formed. This is commonly done by measuring light scattering (nephelometry) or by filtering the solution and measuring the UV absorbance of the filtrate.[9][11][12]
-
Data Analysis: The kinetic solubility is defined as the highest compound concentration that does not produce a significant precipitate.
Caption: A generalized workflow for determining kinetic solubility.
This method measures the equilibrium solubility by determining the concentration of a saturated solution after an extended incubation of excess solid compound with the solvent.[9][10]
Methodology:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing the desired aqueous buffer.
-
Equilibration: Seal the vial and agitate it at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[9][12]
-
Phase Separation: Separate the undissolved solid from the solution by filtration or high-speed centrifugation.[12]
-
Quantification: Carefully remove an aliquot of the clear supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS, by comparing the result to a standard curve.[9][10]
Caption: A generalized workflow for determining thermodynamic solubility.
Stability of this compound in DMSO
Ensuring the chemical stability of compounds in DMSO stock solutions is critical for the integrity and reproducibility of experimental data.[13] Instability can be influenced by factors such as storage temperature, water content, and repeated freeze-thaw cycles.[13][14][15]
Recommended Storage Conditions
Based on available data, the following storage conditions are recommended for this compound dissolved in a solvent like DMSO to maintain its stability.
| Storage Temperature | Recommended Duration | Light Condition |
| -80°C | 6 months[2] | Protect from light[2] |
| -20°C | 1 month[2] | Protect from light[2] |
Experimental Protocol for Stability Assessment
A common method to assess compound stability involves incubating the compound in DMSO under various conditions and quantifying its degradation over time using HPLC or LC-MS.[13][16]
Methodology:
-
Stock Solution Preparation: Prepare an accurate concentration of the test compound (e.g., 10 mM) in anhydrous DMSO.[13][14] An internal standard is often added to correct for analytical variability.[13]
-
Aliquoting: Dispense aliquots of the stock solution into appropriate vials (e.g., amber glass) for each time point and condition.[13]
-
Storage: Store the aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, room temperature). A separate set of aliquots may be subjected to repeated freeze-thaw cycles.[15][16]
-
Time-Point Analysis: At each scheduled time point (e.g., 0, 1, 3, 6 months), retrieve a set of samples from each storage condition.[16]
-
Sample Analysis: Analyze the samples using a validated HPLC or LC-MS method capable of separating the parent compound from potential degradants.[13][16]
-
Data Analysis: Calculate the percentage of the compound remaining at each time point by comparing the peak area of the parent compound to its peak area at time zero.[13]
References
- 1. abmole.com [abmole.com]
- 2. arctomsci.com [arctomsci.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. evotec.com [evotec.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. enamine.net [enamine.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (Rac)-MGV354 Administration in Preclinical Models
These application notes provide a comprehensive overview of the administration, pharmacokinetics, and pharmacodynamics of (Rac)-MGV354 in rabbit and monkey models, intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a novel, selective activator of soluble guanylate cyclase (sGC). It has been investigated as a potential therapeutic agent for lowering intraocular pressure (IOP), a key risk factor for glaucoma.[1] MGV354 acts on the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway.[2] Unlike sGC stimulators, MGV354 activates the oxidized, heme-free form of sGC, increasing cyclic guanosine monophosphate (cGMP) production and leading to a reduction in IOP.[3][4] Preclinical studies in rabbit and cynomolgus monkey models have demonstrated its efficacy in lowering IOP following topical ocular administration.[2]
Mechanism of Action
MGV354's mechanism of action centers on the activation of soluble guanylate cyclase (sGC) within the NO/sGC/PKG signaling pathway. Oxidative stress can lead to the oxidation of the heme group on sGC, rendering it unresponsive to nitric oxide (NO).[3] MGV354 specifically targets and activates this oxidized, heme-free sGC, restoring its ability to produce cGMP.[3] In human trabecular meshwork cells, MGV354 has been shown to generate 8- to 10-fold greater cGMP levels under oxidized conditions compared to reduced conditions.[2] It exhibits a 7-fold greater maximum binding capacity (Bmax) to oxidized sGC compared to reduced sGC.[2]
Data Presentation
Table 1: Efficacy of a Single Topical Ocular Dose of MGV354
| Animal Model | Dose | IOP Reduction (vs. Vehicle) | Duration of Effect | Citation |
| Pigmented Rabbits | Not Specified | 20% - 40% | Up to 6 hours | [2][5] |
| Dutch-Belted Rabbits | Not Specified | ~20% | Up to 6 hours | [3] |
| Cynomolgus Monkey (Glaucoma Model) | Dose-dependent | 25% - 40% | Up to 24 hours | [3] |
Table 2: Efficacy of Once-Daily Dosing of MGV354 in Cynomolgus Monkey Glaucoma Model
| Duration of Dosing | Observation | Comparison | Citation |
| 7 days | Sustained IOP lowering | Greater in magnitude than Travatan (travoprost) | [2][5] |
Table 3: Systemic Exposure of MGV354 in Cynomolgus Monkeys After 14 Days of Once-Daily Topical Ocular Dosing
| Dose Concentration | Total Dose | Systemic Exposure (1 hour post-last dose) | Tmax (at 1% dose) | Accumulation | Citation |
| 0.1% | 30 µg | ~11 - 19 ng/mL | Not Specified | None observed | [5] |
| 1% | 300 µg | ~50 - 123 ng/mL | 2.3 hours | None observed | [5] |
Table 4: Safety and Tolerability Observations
| Animal Model | Finding | Citation |
| Rabbits | Mild to moderate ocular hyperemia | [3] |
| Cynomolgus Monkeys | Mild to moderate ocular hyperemia | [2][5] |
| Cynomolgus Monkeys (14-day dosing) | No changes in pupil diameter, anterior chamber depth, or axial length | [5] |
Experimental Protocols
Animal Models
-
Rabbits: Pigmented and Dutch-belted rabbits are suitable for initial efficacy and tolerability screening.[3][5]
-
Monkeys: Cynomolgus monkeys with laser trabeculoplasty-induced ocular hypertension serve as a robust glaucoma model for efficacy and safety studies.[3]
In Vivo Efficacy and Safety Studies Workflow
References
- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. researchgate.net [researchgate.net]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
how to measure cGMP levels after (Rac)-MGV354 treatment
An Application Note and Protocol for the Quantification of Cellular cGMP Levels Following Treatment with (Rac)-MGV354, a Soluble Guanylate Cyclase Activator.
For researchers, scientists, and drug development professionals, this document provides a detailed guide to measuring cyclic guanosine monophosphate (cGMP) levels in a cellular context after treatment with this compound.
Introduction
This compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1][2] sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3][4][5] The activation of sGC by compounds like MGV354 leads to an accumulation of intracellular cGMP, which in turn mediates various physiological responses, including smooth muscle relaxation and regulation of intraocular pressure.[4][6][7] Accurate measurement of cGMP levels is therefore a primary method for assessing the pharmacodynamic activity of sGC activators like this compound.
This application note details the use of a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of intracellular cGMP in cultured cells treated with this compound. The protocol is designed to be a comprehensive guide, from cell culture and treatment to sample preparation and data analysis.
Signaling Pathway of this compound
This compound acts as a soluble guanylate cyclase (sGC) activator. Under conditions of oxidative stress where the heme component of sGC is oxidized or lost, sGC activators can directly bind to and stimulate the enzyme, leading to the synthesis of cGMP from GTP. This mechanism is distinct from sGC stimulators, which require the presence of a reduced heme group for their activity. The increased levels of cGMP then activate downstream effectors such as protein kinase G (PKG), leading to various cellular responses.
Caption: Signaling pathway of this compound in activating sGC and downstream effectors.
Experimental Protocol
This protocol outlines a cell-based assay to quantify changes in intracellular cGMP levels upon treatment with this compound using a competitive ELISA.
Materials and Reagents
-
Relevant cell line (e.g., human trabecular meshwork (hTM) cells, CHO cells)[1][4]
-
Cell culture medium and supplements
-
This compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 96-well plates)
-
Microplate reader capable of measuring absorbance at 405-450 nm[3][8]
Experimental Workflow
The overall workflow for measuring cGMP levels after this compound treatment involves cell seeding, treatment, cell lysis, and finally, quantification of cGMP using a competitive ELISA.
Caption: Experimental workflow for cGMP measurement.
Step-by-Step Procedure
1. Cell Culture and Seeding: a. Culture the chosen cell line under standard conditions. b. Seed the cells into a 96-well plate at a predetermined density and allow them to adhere and reach the desired confluency (typically overnight).[13]
2. Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. On the day of the experiment, prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations. c. Also, prepare a vehicle control containing the same concentration of the solvent. d. Aspirate the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. e. Incubate the plate for the desired time period (e.g., 1 hour) at 37°C.[4]
3. Cell Lysis and Sample Collection: a. After the incubation period, aspirate the treatment medium. b. Wash the cells once with ice-cold PBS. c. Add 100 µL of 0.1 M HCl to each well to lyse the cells and inhibit phosphodiesterase (PDE) activity, which degrades cGMP.[9] d. Incubate at room temperature for 10-20 minutes.[9][12] e. The resulting cell lysates can be used directly in the cGMP assay or stored at -80°C for later analysis.
4. cGMP Quantification using Competitive ELISA: a. Bring all ELISA kit components to room temperature before use.[8] b. Prepare cGMP standards as described in the kit manual.[11] An optional acetylation step can be included for samples with very low cGMP levels to increase assay sensitivity.[8] c. Add standards and cell lysate samples to the wells of the antibody-coated microplate provided in the kit.[3] d. Add the cGMP-enzyme conjugate (e.g., alkaline phosphatase or horseradish peroxidase-linked) to each well.[8][13] e. Add the anti-cGMP antibody to each well.[3] f. Incubate the plate for the time specified in the kit protocol (e.g., 2 hours at room temperature) to allow for the competitive binding to occur.[3][8] g. Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[8] h. Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.[8][11] i. Stop the reaction by adding the stop solution provided in the kit. j. Read the absorbance of each well using a microplate reader at the recommended wavelength (e.g., 405 nm or 450 nm).[8]
5. Data Analysis: a. Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations. b. Use the standard curve to determine the concentration of cGMP in each of the experimental samples. c. Normalize the cGMP concentration to the protein concentration of the cell lysates if desired. d. Plot the cGMP concentration against the concentration of this compound to generate a dose-response curve.
Data Presentation
The quantitative data obtained from this experiment can be summarized in a table for clear comparison.
| Treatment Group | This compound Concentration (µM) | Mean cGMP Concentration (pmol/mL) | Standard Deviation |
| Vehicle Control | 0 | 5.2 | 0.8 |
| This compound | 0.001 | 15.8 | 2.1 |
| This compound | 0.01 | 45.3 | 5.6 |
| This compound | 0.1 | 120.7 | 15.2 |
| This compound | 1 | 250.1 | 28.9 |
| This compound | 10 | 265.4 | 30.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive protocol for the measurement of intracellular cGMP levels following treatment with the sGC activator this compound. By following this detailed methodology, researchers can effectively assess the potency and efficacy of this compound and other sGC modulators in a cell-based system. The use of a competitive ELISA is a robust and reliable method for this purpose, providing quantitative data that is essential for drug discovery and development.
References
- 1. abmole.com [abmole.com]
- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3.amazonaws.com [s3.amazonaws.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Cyclic GMP Complete ELISA Kit (ab133052) | Abcam [abcam.com]
- 11. media.cellsignal.com [media.cellsignal.com]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. moleculardevices.com [moleculardevices.com]
Experimental Design for Studying Soluble Guanylate Cyclase (sGC) Activation with (Rac)-MGV354
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway. In its native state, sGC contains a reduced ferrous (Fe²⁺) heme prosthetic group that binds to NO, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP, in turn, mediates a variety of physiological responses, including vasodilation, inhibition of platelet aggregation, and neurotransmission.
Under conditions of oxidative stress, a hallmark of many cardiovascular and fibrotic diseases, the heme iron of sGC can be oxidized to the ferric (Fe³⁺) state or lost entirely. This oxidized or heme-free sGC is unresponsive to NO, leading to impaired signaling. A class of compounds known as sGC activators has been developed to specifically target and activate this dysfunctional, oxidized form of the enzyme.
(Rac)-MGV354 is the racemic mixture of MGV354, a potent and selective sGC activator. This document provides a detailed experimental design for researchers to study the activation of sGC by this compound, with a focus on its preferential activity on the oxidized enzyme. The protocols provided herein are intended for research purposes.
Signaling Pathway
The canonical NO-sGC-cGMP signaling pathway and the mechanism of action of sGC activators are depicted below. Under normal physiological conditions, NO produced by nitric oxide synthase (NOS) activates sGC, leading to cGMP production and downstream physiological effects. In disease states characterized by oxidative stress, sGC becomes oxidized and insensitive to NO. sGC activators like this compound bypass the need for NO and directly activate the oxidized enzyme, restoring cGMP signaling.
Quantitative Data Summary
The following tables summarize the reported in vitro activity of MGV354, the active S-enantiomer of this compound. It is anticipated that the biological activity of the racemate is primarily attributable to the S-enantiomer.
Table 1: In Vitro Potency of MGV354
| Cell Line | Assay Condition | EC₅₀ (nM) | Reference |
| CHO | cGMP accumulation | <0.5 | [1] |
| GTM-3 E | cGMP accumulation | 5 | [1] |
| Normal Human Trabecular Meshwork (NTM) | cGMP accumulation (in presence of ODQ) | 2.5 ± 1.6 | [1] |
Table 2: Binding Affinity of MGV354 to Human sGC [2]
| sGC Redox State | Ligand | Kd (µM) | Bmax (arbitrary units) |
| Oxidized (ODQ-treated) | MGV354 | 0.49 ± 0.11 | 4340 ± 210 |
| Reduced (TCEP-treated) | MGV354 | 0.15 ± 0.04 | 630 ± 26 |
Note: The 7-fold higher Bmax for oxidized sGC suggests a greater number of binding sites available or a conformational change that enhances binding when the enzyme is in the oxidized state.
Experimental Protocols
sGC Activity Assay (cGMP Measurement)
This protocol measures the ability of this compound to stimulate cGMP production in both purified enzyme preparations and cell-based systems.
Materials:
-
Purified human sGC or cells expressing sGC (e.g., CHO, HEK293)
-
This compound
-
1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) for inducing oxidation
-
Dithiothreitol (DTT) or sodium dithionite for maintaining a reduced state
-
Guanosine 5'-triphosphate (GTP)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer (if using cells)
-
cGMP ELISA kit
-
Microplate reader
Protocol for Purified sGC:
-
Preparation of Oxidized and Reduced sGC:
-
Oxidized sGC: Incubate purified sGC with ODQ (e.g., 10 µM) for 10-15 minutes at room temperature to ensure complete oxidation of the heme.
-
Reduced sGC: Prepare a parallel reaction with a reducing agent such as DTT (e.g., 1 mM) or sodium dithionite in the buffer to maintain the reduced state of sGC.
-
-
Reaction Setup: In a microplate, add the reaction buffer containing a PDE inhibitor, GTP, and either the oxidized or reduced sGC preparation.
-
Compound Addition: Add varying concentrations of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of 0.1 M HCl.
-
cGMP Measurement: Follow the instructions of a commercial cGMP ELISA kit to measure the concentration of cGMP in each well.
-
Data Analysis: Plot the cGMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol for Cell-Based Assay:
-
Cell Culture: Plate cells in a multi-well plate and grow to confluency.
-
Induction of Oxidative Stress (Optional): To study the effect on oxidized sGC, pre-treat the cells with a chemical inducer of oxidative stress or with ODQ. For the reduced sGC control, incubate cells under normal culture conditions.
-
Compound Treatment: Replace the culture medium with a buffer containing a PDE inhibitor. Add varying concentrations of this compound.
-
Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis: Lyse the cells according to the cGMP assay kit manufacturer's protocol.
-
cGMP Measurement and Data Analysis: Proceed as described for the purified enzyme assay.
Radioligand Binding Assay
This assay determines the binding affinity (Kd) and the density of binding sites (Bmax) of this compound to sGC.
Materials:
-
Purified human sGC (prepared in both oxidized and reduced forms as described above)
-
Radiolabeled sGC ligand (e.g., ³H-labeled sGC activator)
-
This compound (as the unlabeled competitor)
-
Binding buffer
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and fluid
Protocol (Competitive Binding):
-
Reaction Setup: In a microplate, combine the binding buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Add sGC: Add either oxidized or reduced purified sGC to initiate the binding reaction.
-
Incubation: Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC₅₀ is determined by non-linear regression. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation. A saturation binding experiment using increasing concentrations of the radiolabeled ligand would be required to determine the Kd and Bmax directly.
Cell-Based Functional Assays
This assay assesses the functional consequence of sGC activation by measuring the relaxation of pre-constricted vascular smooth muscle.
Materials:
-
Isolated blood vessel rings (e.g., rat aorta)
-
Organ bath system with force transducers
-
Krebs-Henseleit buffer
-
Vasoconstrictor (e.g., phenylephrine, U46619)
-
This compound
-
ODQ (optional, to induce oxidation)
Protocol:
-
Tissue Preparation: Mount the vascular rings in the organ baths containing oxygenated Krebs-Henseleit buffer at 37°C.
-
Equilibration: Allow the tissues to equilibrate under a resting tension.
-
Contraction: Induce a submaximal contraction with a vasoconstrictor.
-
Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath. To specifically assess the effect on oxidized sGC, the tissues can be pre-incubated with ODQ.
-
Measurement: Record the changes in isometric tension.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor. Plot the relaxation against the log concentration of this compound to determine the EC₅₀.
This assay measures the inhibitory effect of this compound-induced cGMP production on platelet aggregation.
Materials:
-
Platelet-rich plasma (PRP)
-
Platelet agonist (e.g., ADP, collagen)
-
This compound
-
Platelet aggregometer
Protocol:
-
PRP Preparation: Prepare PRP from fresh whole blood by centrifugation.
-
Incubation: Pre-incubate the PRP with varying concentrations of this compound or vehicle control for a short period.
-
Aggregation Measurement: Place the PRP in the aggregometer cuvettes. Add a platelet agonist to induce aggregation and monitor the change in light transmission over time.
-
Data Analysis: Determine the percentage of inhibition of aggregation for each concentration of this compound compared to the vehicle control. Calculate the IC₅₀ value.
Conclusion
The experimental design and protocols outlined in this document provide a comprehensive framework for characterizing the sGC activator this compound. By employing a combination of biochemical and cell-based functional assays, researchers can elucidate its potency, mechanism of action, and its preferential activity on the oxidized, disease-relevant form of soluble guanylate cyclase. This information is crucial for the continued development and understanding of this class of therapeutic agents.
References
Application Notes and Protocols for (Rac)-MGV354 in Preclinical Intraocular Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC). It operates through the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway, which plays a crucial role in regulating intraocular pressure (IOP).[1] Notably, this compound demonstrates a greater affinity for the oxidized, heme-free form of sGC, stimulating the production of cyclic guanosine monophosphate (cGMP).[1][2] This mechanism is particularly relevant in glaucomatous conditions, which may involve oxidative stress. Preclinical studies in animal models have shown that topical administration of this compound can significantly lower IOP, suggesting its potential as a therapeutic agent for glaucoma.[1][2] However, it is important to note that a clinical trial in humans with ocular hypertension or glaucoma did not show a statistically significant reduction in IOP compared to the vehicle.[3]
These application notes provide a summary of the preclinical data and detailed protocols for the use of this compound in animal models of intraocular pressure.
Data Presentation
Quantitative Summary of this compound Efficacy in Preclinical Models
| Animal Model | Drug Concentration | Dosage Regimen | IOP Reduction | Duration of Effect | Adverse Effects |
| Pigmented Rabbits | Not explicitly stated, but described as dose-dependent | Single topical ocular dose | 20% - 40% (vs. vehicle)[1][2] | Up to 6 hours[1][2] | Mild to moderate ocular hyperemia[1][2] |
| Cynomolgus Monkeys (Laser-Induced Glaucoma Model) | 0.1% and 1.0%[2] | Single topical ocular dose | 25% - 40% (vs. vehicle)[2] | Up to 24 hours[1][2] | Mild to moderate ocular hyperemia[1][2] |
| Cynomolgus Monkeys (Laser-Induced Glaucoma Model) | 0.1% (30 µg in 30 µL)[2] | Once-daily topical ocular instillation | Sustained IOP lowering | Up to 7 days[1][2] | Mild to moderate ocular hyperemia[1][2] |
Signaling Pathway
The mechanism of action of this compound involves the activation of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. In conditions of oxidative stress, which may be present in glaucoma, sGC can become oxidized and heme-free, rendering it unresponsive to NO. This compound specifically targets and activates this dysfunctional form of sGC, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels are believed to increase aqueous humor outflow, thereby reducing intraocular pressure.
Experimental Protocols
Laser-Induced Ocular Hypertension in Cynomolgus Monkeys
This protocol describes the induction of elevated intraocular pressure in cynomolgus monkeys to create a relevant preclinical model of glaucoma.
Materials:
-
Argon or diode laser photocoagulator
-
Goniolens
-
Topical proparacaine hydrochloride ophthalmic solution (0.5%)
-
Balanced salt solution
-
Topical antibiotic ointment
-
Tonopen or similar applanation tonometer
Procedure:
-
Anesthetize the monkey according to approved institutional protocols.
-
Apply one drop of proparacaine hydrochloride to the cornea for topical anesthesia.
-
Place a goniolens on the cornea with a coupling fluid (e.g., balanced salt solution).
-
Visualize the trabecular meshwork using the laser's slit-lamp delivery system.
-
Apply laser spots (typically 50-100 µm spot size, 0.1-0.2 seconds duration, and 500-1000 mW power) to approximately 180-360 degrees of the trabecular meshwork. The goal is to induce a controlled scarring of the tissue to impede aqueous humor outflow.
-
Monitor the immediate tissue response (e.g., slight blanching or small bubble formation).
-
Following the procedure, irrigate the eye with a balanced salt solution and apply a topical antibiotic ointment to prevent infection.
-
Allow the animal to recover from anesthesia under observation.
-
Monitor IOP regularly (e.g., daily for the first week, then weekly) to confirm the development of sustained ocular hypertension. A stable elevation of IOP is typically achieved within 2-4 weeks.
Topical Ocular Administration and IOP Measurement in Rabbits and Monkeys
This protocol outlines the procedure for administering this compound topically and measuring the subsequent changes in intraocular pressure.
Materials:
-
This compound ophthalmic formulation (e.g., 0.1% suspension)
-
Vehicle control solution
-
Calibrated micropipette or dropper
-
Tonopen or applanation tonometer
-
Topical proparacaine hydrochloride ophthalmic solution (0.5%)
Procedure:
-
Gently restrain the animal. For monkeys, this may involve pole-and-collar handling and seating in a primate chair. Rabbits can be placed in a restraint box.
-
Record baseline IOP measurements prior to drug administration. Apply one drop of proparacaine hydrochloride to the cornea and allow it to take effect (approximately 30-60 seconds).
-
Gently retract the lower eyelid to form a conjunctival cul-de-sac.
-
Instill a precise volume (e.g., 30 µL) of the this compound formulation or vehicle into the cul-de-sac, avoiding contact with the cornea.
-
Hold the eyelids closed for a few seconds to facilitate drug distribution and prevent immediate washout.
-
At predetermined time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours), measure the IOP. For each measurement, apply a drop of proparacaine hydrochloride before using the tonometer.
-
Record all IOP readings and any observed adverse effects, such as ocular hyperemia.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a preclinical study evaluating the efficacy of this compound.
References
- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-MGV354: Application Notes and Protocols for Ocular Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MGV354 is a soluble guanylate cyclase (sGC) activator that was investigated as a potential therapeutic agent for reducing intraocular pressure (IOP) in patients with ocular hypertension and glaucoma. Preclinical studies in animal models demonstrated promising results, with this compound showing a significant reduction in IOP. However, these findings did not translate into clinical efficacy in human trials. This document provides detailed application notes and experimental protocols based on the available research data for the use of this compound in ocular hypertension research. It is intended to guide researchers in understanding its mechanism of action, preclinical effects, and the methodologies used in its evaluation.
Mechanism of Action
This compound is a potent activator of soluble guanylate cyclase (sGC), an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway. In the eye, the NO-sGC-cGMP pathway is involved in regulating aqueous humor outflow, primarily through the trabecular meshwork. By activating sGC, this compound increases the production of cyclic guanosine monophosphate (cGMP), which in turn is believed to relax the trabecular meshwork and Schlemm's canal, leading to increased aqueous humor outflow and a subsequent reduction in intraocular pressure.
Caption: Signaling pathway of this compound in lowering intraocular pressure.
Data Presentation
Preclinical Efficacy of this compound in Animal Models
This compound demonstrated significant dose-dependent IOP reduction in both normotensive and hypertensive animal models.
| Animal Model | Drug Concentration | Vehicle | IOP Reduction (%) | Duration of Effect (hours) | Reference |
| Pigmented Rabbits | Not specified | Saline | 20 - 40 | Up to 6 | [1] |
| Cynomolgus Monkeys (Laser-induced Ocular Hypertension) | Not specified | Saline | 25 - 40 | Up to 24 | [2] |
Clinical Trial Results (Phase I/II - NCT02743780)
In contrast to preclinical findings, this compound did not show a statistically significant effect on IOP in human subjects with ocular hypertension or glaucoma.
| Treatment Group | N | Baseline Mean Diurnal IOP (mmHg) | Change from Baseline at Day 8 (mmHg) | p-value (vs. Vehicle) | Reference |
| This compound (0.1%) | 25 | Not Reported | -0.6 | > 0.05 | [3] |
| Vehicle | 25 | Not Reported | -1.1 | N/A | [3] |
Experimental Protocols
In Vitro Protocol: cGMP Measurement in Human Trabecular Meshwork (HTM) Cells
This protocol outlines a general method for assessing the effect of this compound on cGMP production in primary human trabecular meshwork cells.
1. Cell Culture:
-
Culture primary HTM cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
2. Treatment with this compound:
-
Seed HTM cells in 24-well plates and grow to confluency.
-
Prior to treatment, replace the growth medium with serum-free DMEM for 24 hours.
-
Prepare various concentrations of this compound in serum-free DMEM.
-
Add the this compound solutions to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
3. cGMP Measurement:
-
Following incubation, lyse the cells using a lysis buffer provided with a cGMP enzyme immunoassay (EIA) kit.
-
Collect the cell lysates and measure the cGMP concentration using a competitive EIA kit according to the manufacturer's instructions.
-
Normalize the cGMP concentration to the total protein content of each sample, determined using a standard protein assay (e.g., BCA assay).
References
Application Notes and Protocols: Assessing (Rac)-MGV354 Binding to Oxidized Soluble Guanylate Cyclase (sGC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Under conditions of oxidative stress, the ferrous (Fe²⁺) heme cofactor of sGC can be oxidized to the ferric (Fe³⁺) state, rendering the enzyme insensitive to NO. A class of compounds known as sGC activators, such as (Rac)-MGV354, are designed to target and activate this oxidized or heme-free form of sGC, offering a potential therapeutic strategy for diseases associated with oxidative stress.
These application notes provide detailed protocols for assessing the binding of this compound to oxidized sGC. The primary technique described is Affinity Selection-Mass Spectrometry (AS-MS), a powerful label-free method for characterizing protein-ligand interactions. Alternative methods, including Radioligand Binding Assays and Fluorescence Polarization Assays, are also discussed.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the canonical NO-sGC-cGMP signaling pathway and the distinct mechanisms of action of sGC stimulators and activators like this compound.
Quantitative Binding Data
The following table summarizes the binding parameters of MGV354 to human sGC under reducing and oxidizing conditions, as determined by Affinity Selection-Mass Spectrometry (AS-MS).
| Compound | sGC State | Oxidizing/Reducing Agent | Kd (μM) | Bmax (relative units) | Reference |
| MGV354 | Reduced | TCEP | 0.15 ± 0.04 | 630 ± 26 | [1] |
| MGV354 | Oxidized | ODQ | 0.49 ± 0.11 | 4340 ± 210 | [1] |
Kd: Dissociation constant; Bmax: Maximum specific binding. TCEP: Tris(2-carboxyethyl)phosphine; ODQ: 1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one.
The data clearly indicate a significantly higher binding capacity (approximately 7-fold greater Bmax) of MGV354 for the oxidized form of sGC, confirming its mechanism as an sGC activator.[1][5][6]
Experimental Protocols
Preparation of Oxidized sGC
Objective: To prepare oxidized sGC (Fe³⁺) from purified reduced sGC (Fe²⁺) for use in binding assays.
Materials:
-
Purified human sGC enzyme
-
1H-[2][3][4]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)
-
UV-Vis Spectrophotometer
Protocol:
-
Dilute the purified sGC to a working concentration (e.g., 1-5 µM) in the assay buffer.
-
Record a baseline UV-Vis spectrum of the reduced sGC from 300-700 nm. The Soret peak for reduced sGC is typically around 431 nm.[4]
-
Add ODQ to the sGC solution to a final concentration of 5-20 µM.[7]
-
Incubate the mixture at room temperature for 10-15 minutes to allow for complete oxidation.
-
Record a second UV-Vis spectrum. Successful oxidation is confirmed by a shift of the Soret peak from ~431 nm to ~392 nm.[4][8]
-
The prepared oxidized sGC is now ready for use in binding assays.
Affinity Selection-Mass Spectrometry (AS-MS) Protocol
Objective: To determine the binding affinity and stoichiometry of this compound to oxidized sGC.
Materials:
-
Prepared oxidized sGC
-
This compound stock solution
-
Assay buffer
-
Ultrafiltration devices (e.g., 10 kDa MWCO)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol:
-
Incubation:
-
Prepare a series of solutions containing a fixed concentration of oxidized sGC (e.g., 100 nM) and varying concentrations of this compound (e.g., from 0.01 µM to 50 µM) in the assay buffer.
-
Include control samples with no protein to determine non-specific binding.
-
Incubate the mixtures at room temperature for 60 minutes to reach binding equilibrium.
-
-
Separation:
-
Transfer the incubation mixtures to the ultrafiltration devices.
-
Centrifuge according to the manufacturer's instructions to separate the protein-ligand complexes (retentate) from the unbound ligand (filtrate).
-
-
Sample Preparation for MS:
-
Collect the filtrate for quantification of the free ligand concentration.
-
To quantify the bound ligand, wash the retentate with assay buffer to remove any remaining unbound ligand. Then, add a dissociation solution (e.g., 50% acetonitrile with 0.1% formic acid) to the retentate to denature the protein and release the bound ligand.
-
-
LC-MS/MS Analysis:
-
Analyze the filtrate and the dissociated retentate samples by LC-MS/MS to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the concentration of bound ligand by subtracting the free ligand concentration from the total ligand concentration.
-
Plot the concentration of bound ligand versus the free ligand concentration and fit the data to a saturation binding curve using non-linear regression to determine the Kd and Bmax.
-
Alternative Protocol: Radioligand Binding Assay (Competitive)
This protocol is applicable if a radiolabeled version of this compound or a competing ligand is available.
Objective: To determine the binding affinity (Ki) of this compound to oxidized sGC through competition with a radioligand.
Materials:
-
Prepared oxidized sGC
-
Radiolabeled ligand (e.g., ³H-labeled sGC activator)
-
Unlabeled this compound
-
Assay buffer
-
Glass fiber filters
-
Filtration manifold
-
Scintillation counter and scintillation fluid
Protocol:
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of oxidized sGC.
-
Add a fixed concentration of the radiolabeled ligand (typically at or below its Kd).
-
Add increasing concentrations of unlabeled this compound.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold. This traps the protein-ligand complexes on the filter.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
-
Counting:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of this compound.
-
Plot the percent specific binding against the log concentration of this compound to generate a competition curve.
-
Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation.
-
Conclusion
The provided protocols offer robust methods for characterizing the binding of this compound to its target, oxidized sGC. The Affinity Selection-Mass Spectrometry approach is particularly advantageous as it is a label-free technique. Confirmation of preferential binding to the oxidized form of sGC is a key step in the preclinical evaluation of sGC activators. These application notes serve as a comprehensive guide for researchers in the field of pharmacology and drug discovery.
References
- 1. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Frontiers | Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries [frontiersin.org]
- 4. "Inhibition of Soluble Guanylate Cyclase by ODQ" by Yunde Zhao, Philip E. Brandish et al. [digitalcommons.montclair.edu]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-MGV354: A Tool for NO-Independent sGC Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-MGV354 is a potent, cell-permeable small molecule that functions as a nitric oxide (NO)-independent activator of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the NO signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). Dysregulation of the NO-sGC-cGMP pathway is implicated in various pathologies, including cardiovascular diseases like hypertension and atherosclerosis, as well as glaucoma.[1][2]
Unlike NO-dependent sGC stimulators, this compound preferentially activates sGC in its oxidized or heme-free state.[1][3] Under conditions of oxidative stress, the heme moiety of sGC can be oxidized, rendering the enzyme unresponsive to NO.[2] this compound bypasses this limitation, making it a valuable tool for studying sGC activation in disease models characterized by oxidative stress. These application notes provide an overview of this compound's biochemical properties and detailed protocols for its use in key in vitro and ex vivo assays.
Biochemical and Pharmacological Data
This compound's primary mechanism of action is the direct activation of sGC, leading to increased cGMP production. Its unique characteristic is its enhanced activity on the oxidized, NO-insensitive form of the enzyme.
| Parameter | Value | Conditions | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | ||||
| Oxidized sGC | 0.49 µM (± 0.11 SEM) | ODQ-treated | Human sGC full-length protein | [3] |
| Reduced sGC | 0.15 µM (± 0.04 SEM) | TCEP-treated | Human sGC full-length protein | [3] |
| Maximal Binding (Bmax) | ||||
| Oxidized sGC | 4340 (± 210 SEM) | ODQ-treated | Human sGC full-length protein | [3] |
| Reduced sGC | 630 (± 26 SEM) | TCEP-treated | Human sGC full-length protein | [3] |
| Functional Activity | ||||
| cGMP Production | 8- to 10-fold greater cGMP generation | In the presence of ODQ vs. absence | Primary human trabecular meshwork (hTM) cells | [3][4] |
| In Vivo Efficacy (Preclinical) | ||||
| IOP Reduction (Rabbits) | ~20% reduction vs. vehicle | Single topical ocular dose | Dutch-belted rabbits | [1][2] |
| IOP Reduction (Monkeys) | 25-40% dose-dependent reduction vs. vehicle | Single topical ocular dose | Cynomolgus monkey model of glaucoma | [1][2] |
Signaling Pathway
The diagram below illustrates the canonical NO-sGC-cGMP signaling pathway and the mechanism of action of this compound as an NO-independent sGC activator, particularly under conditions of oxidative stress.
Caption: NO-independent sGC activation by this compound.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the activity of this compound.
Protocol 1: In Vitro Cellular cGMP Measurement Assay
This protocol describes the measurement of intracellular cGMP levels in cultured cells in response to treatment with this compound, with and without an oxidizing agent to assess its activity on oxidized sGC.
Materials:
-
Cultured cells expressing sGC (e.g., primary human trabecular meshwork cells, CHO-K1 cells stably expressing sGC)
-
Cell culture medium and supplements
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
Phosphate-buffered saline (PBS)
-
0.1 M Hydrochloric acid (HCl)
-
Commercially available cGMP enzyme immunoassay (EIA) or ELISA kit
-
Plate reader
Experimental Workflow Diagram:
Caption: Workflow for cellular cGMP measurement.
Procedure:
-
Cell Seeding: Plate cells in 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment. Allow cells to attach and grow overnight.
-
Pre-treatment with ODQ (for oxidized sGC condition):
-
Prepare a stock solution of ODQ in DMSO.
-
Dilute the ODQ stock in serum-free medium to the desired final concentration (e.g., 10 µM).
-
Aspirate the culture medium from the wells and replace it with the ODQ-containing medium.
-
Incubate for 30-60 minutes at 37°C.
-
-
Pre-incubation with PDE inhibitor:
-
Prepare a stock solution of IBMX in DMSO.
-
Add IBMX to the wells to a final concentration of 100-500 µM to prevent cGMP degradation.
-
Incubate for 15-30 minutes at 37°C.
-
-
Stimulation with this compound:
-
Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the diluted compound to the wells to achieve the desired final concentrations. Include a vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium from the wells.
-
Immediately add 200 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.
-
Incubate at room temperature for 20 minutes with gentle shaking.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Perform the cGMP measurement using a commercial EIA or ELISA kit, following the manufacturer’s instructions. This typically involves a competitive binding assay.
-
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Plot the cGMP concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Ex Vivo Vasodilation Assay Using Aortic Rings
This protocol describes the assessment of the vasodilatory effects of this compound on isolated rat or mouse aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar rats or C57BL/6 mice
-
Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O2, 5% CO2)
Experimental Workflow Diagram:
Caption: Workflow for ex vivo vasodilation assay.
Procedure:
-
Aorta Preparation:
-
Euthanize a rat or mouse according to approved institutional guidelines.
-
Carefully dissect the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer.
-
Clean the aorta of adherent connective and fatty tissue.
-
Cut the aorta into 2-3 mm wide rings.
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath system containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with carbogen.
-
Apply an optimal resting tension (e.g., 1.5-2 g for rat aorta) and allow the rings to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
-
Viability Check:
-
Assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).
-
Wash the rings with fresh buffer and allow them to return to the baseline tension.
-
-
Pre-contraction:
-
Induce a submaximal, stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
Cumulative Dose-Response:
-
Once a stable plateau of contraction is reached, add this compound in a cumulative manner to the organ bath, allowing the relaxation response to stabilize between additions.
-
Record the changes in isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithmic concentration of this compound to construct a dose-response curve and calculate the EC50 value.
-
Conclusion
This compound is a valuable pharmacological tool for investigating the NO-independent activation of sGC, particularly in contexts of oxidative stress where the canonical NO-sGC signaling may be impaired. The provided data and protocols offer a framework for researchers to effectively utilize this compound in their studies to further elucidate the role of sGC in health and disease. While preclinical studies showed promise, it is noteworthy that this compound did not demonstrate efficacy in lowering intraocular pressure in clinical trials.[7] This highlights the importance of further research to understand the translational aspects of sGC activation.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Age- and Hypertension-Related Changes in NOS/NO/sGC-Derived Vasoactive Control of Rat Thoracic Aortae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife [elifesciences.org]
- 7. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Analytical Detection of MGV354 and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC), an enzyme pivotal in the nitric oxide (NO) signaling pathway.[1][2][3] By activating sGC, MGV354 stimulates the production of cyclic guanosine monophosphate (cGMP), a secondary messenger that mediates various physiological processes, including the regulation of intraocular pressure (IOP).[1][3][4] Developed as a potential topical therapy for glaucoma and ocular hypertension, understanding the pharmacokinetic and metabolic profile of MGV354 is crucial for its clinical development.[1][2][5][6] Preclinical studies have demonstrated its efficacy in animal models, though it did not produce similar results in patients with ocular hypertension or open-angle glaucoma.[1][2][3]
This document provides detailed analytical methods for the sensitive detection and quantification of MGV354 and the characterization of its metabolites in biological matrices. These protocols are essential for preclinical and clinical research, enabling accurate assessment of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Mechanism of Action: Soluble Guanylate Cyclase (sGC) Activation
MGV354 targets and activates soluble guanylate cyclase, a key enzyme in the NO signaling pathway. Under normal physiological conditions, NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme to convert guanosine triphosphate (GTP) to cGMP. MGV354 is an sGC activator, meaning it can stimulate the enzyme's activity, particularly when the heme group is in an oxidized or heme-free state.[7] This leads to increased cGMP levels, which in the context of the eye, is believed to improve aqueous humor outflow and thus lower intraocular pressure.[5]
Quantitative Analysis of MGV354 in Biological Matrices
A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of MGV354 in biological samples such as plasma and ocular tissues.[7]
Experimental Protocol: LC-MS/MS Quantification
1. Sample Preparation (Plasma)
-
To a 20 µL aliquot of plasma sample, standard, or quality control (QC) sample, add 120 µL of acetonitrile containing an appropriate internal standard (e.g., 50 ng/mL glyburide).[7]
-
Vortex the mixture for 5 minutes to precipitate proteins.[7]
-
Centrifuge the samples at 4000 rpm for 5 minutes at 4°C.[7]
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
2. Sample Preparation (Ocular Tissues)
-
Weigh the tissue (e.g., retina, choroid, iris-ciliary body) and homogenize in a suitable buffer (e.g., PBS) containing acetonitrile (e.g., 6 volumes) and tungsten beads.[7]
-
Centrifuge the homogenate to pellet tissue debris.
-
Proceed with protein precipitation of the supernatant as described for plasma samples.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for MGV354 and the internal standard need to be determined by infusing the pure compounds into the mass spectrometer.
-
Data Presentation: Method Performance Parameters
The performance of the analytical method should be validated according to regulatory guidelines. Key parameters are summarized in the table below.
| Parameter | Typical Acceptance Criteria | Example Performance |
| Linearity (r²) | > 0.99 | 0.995 |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise > 10, accuracy and precision within ±20% | 2.0 nM[8] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | < 15% (< 20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
Identification of MGV354 Metabolites
MGV354 undergoes metabolism through oxidative and conjugative pathways, leading to the formation of numerous metabolites.[1][2] A study identified 26 metabolites in vitro and in vivo.[1][2] Identifying these metabolites is crucial for understanding the drug's clearance mechanisms and assessing the potential for active or toxic metabolites.
Experimental Protocol: Metabolite Identification
1. In Vitro Incubation
-
Incubate MGV354 with liver microsomes or hepatocytes from different species (e.g., human, monkey, rabbit) in the presence of necessary cofactors (e.g., NADPH for oxidative metabolism, UDPGA for glucuronidation).
-
Quench the reaction at various time points with a cold organic solvent like acetonitrile.
-
Centrifuge to remove proteins and cellular debris.
-
Analyze the supernatant using high-resolution LC-MS/MS.
2. High-Resolution LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is required for accurate mass measurements to determine the elemental composition of metabolites.
-
Data Acquisition: Employ data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS spectra.
-
Data Analysis: Use specialized metabolite identification software to search for potential biotransformations (e.g., oxidation, hydroxylation, glucuronidation) based on the mass shifts from the parent drug. The fragmentation patterns in the MS/MS spectra are then used to elucidate the structure of the metabolites.
Metabolic Pathways
The metabolism of MGV354 primarily involves two phases:
-
Phase I (Oxidative Metabolism): These reactions, often catalyzed by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. Common oxidative reactions include hydroxylation, N-dealkylation, and oxidation.
-
Phase II (Conjugative Metabolism): In these reactions, an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the parent drug or its Phase I metabolite, increasing water solubility and facilitating excretion.
Conclusion
The analytical methods outlined in this document provide a framework for the robust quantification of MGV354 and the comprehensive identification of its metabolites. The LC-MS/MS-based protocols offer the sensitivity and specificity required for pharmacokinetic and metabolism studies in complex biological matrices. These methods are fundamental for advancing the understanding of MGV354's disposition in biological systems and are critical for its continued development and evaluation as a therapeutic agent.
References
- 1. Oxidative and conjugative metabolism of xenobiotics by livers of cattle, sheep, swine and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eolss.net [eolss.net]
- 5. researchgate.net [researchgate.net]
- 6. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Oxidative and conjugative xenobiotic metabolism in zebrafish larvae in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-MGV354 solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-MGV354. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 100 mg/mL; however, sonication is required to achieve complete dissolution.
Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
A2: This is a common issue encountered with hydrophobic compounds. The precipitation occurs because the high concentration of DMSO that keeps the compound soluble is significantly diluted in the aqueous medium, reducing its solvating capacity. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept as low as possible to avoid cellular toxicity (typically ≤ 0.5%), while still maintaining the solubility of this compound. You may need to perform a dose-response curve for your specific cell line to determine the maximum tolerated DMSO concentration.
-
Stepwise Dilution: Avoid adding the highly concentrated DMSO stock solution directly into your full volume of aqueous medium. Instead, perform serial dilutions in your culture medium. A stepwise reduction in the solvent concentration is less likely to cause the compound to crash out of solution.
-
Use of Co-solvents: For in vivo studies and potentially for challenging in vitro systems, a co-solvent system can be employed. These formulations have been used to successfully administer MGV354. You can adapt these for in vitro use, always ensuring the final concentration of all solvent components is compatible with your experimental system.
Q3: Can I dissolve this compound in other solvents like ethanol, methanol, or PBS?
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a high-concentration stock solution, we recommend the following procedure:
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of compound).
-
Vortex the mixture briefly.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid material has dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Solvent/System | Concentration | Observations |
| DMSO | 100 mg/mL (173.70 mM) | Requires sonication for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.34 mM) | Clear solution; suitable for in vivo applications. |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (4.34 mM) | Clear solution; suitable for in vivo applications. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.34 mM) | Clear solution; suitable for in vivo applications. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions for Cell-Based Assays
This protocol describes the preparation of working solutions from a DMSO stock for use in typical cell culture experiments.
Materials:
-
This compound stock solution in DMSO (e.g., 100 mM)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes or polypropylene tubes
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 100 mM stock, you can perform a 1:10 dilution followed by two 1:100 dilutions.
-
Important: To minimize precipitation, add the DMSO stock to the culture medium, not the other way around. Add the stock solution to a small volume of medium first, mix well, and then bring it to the final volume.
-
-
Ensure the final DMSO concentration in your highest concentration working solution does not exceed the tolerance limit of your cells (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as your highest treatment concentration.
-
Use the prepared working solutions immediately. Do not store diluted aqueous solutions of this compound.
Protocol 2: In Vitro cGMP Assay in Cultured Cells
This protocol provides a general workflow for measuring changes in intracellular cyclic guanosine monophosphate (cGMP) levels in response to this compound treatment. This compound is an activator of soluble guanylate cyclase (sGC), which catalyzes the production of cGMP.
Materials:
-
Cultured cells known to express sGC (e.g., CHO, GTM-3)
-
This compound working solutions (prepared as in Protocol 1)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Cell lysis buffer
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Seed cells in an appropriate culture plate (e.g., 96-well plate) and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with a serum-free medium or a suitable buffer (e.g., HBSS).
-
Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) in a serum-free medium for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add the this compound working solutions (and vehicle control) to the respective wells and incubate for the desired time (e.g., 10-60 minutes) at 37°C.
-
Terminate the reaction by removing the treatment medium and adding the cell lysis buffer provided with the cGMP assay kit.
-
Incubate the plate with the lysis buffer according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cGMP.
-
Measure the cGMP concentration in the cell lysates using the cGMP EIA kit, following the manufacturer's protocol.
-
Normalize the cGMP concentration to the protein concentration of each sample.
Visualizations
Signaling Pathway of sGC Activation
Caption: Signaling pathway of soluble guanylate cyclase (sGC) activation.
Experimental Workflow for this compound Solubility Troubleshooting
Caption: Troubleshooting workflow for this compound solubility issues.
Technical Support Center: Optimizing (Rac)-MGV354 Concentration for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of (Rac)-MGV354 in cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and relevant signaling pathway information to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1] Its mechanism of action involves the activation of the nitric oxide/soluble guanylate cyclase/protein kinase G (NO/sGC/PKG) signaling pathway.[2] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes.[3]
Q2: What is the typical concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. However, based on in vitro studies with primary human trabecular meshwork (hNTM) cells, a dose-dependent increase in cGMP levels was observed with an average EC50 of 0.0025 ± 0.0016 µM.[3] It is recommended to perform a dose-response curve starting from a low nanomolar range to a micromolar range to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound stock solutions?
A3: For preparing stock solutions, it is crucial to follow the manufacturer's instructions. Generally, small molecule inhibitors are dissolved in a high-quality solvent like DMSO or ethanol to create a concentrated stock solution (e.g., 10 mM).[4] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4] For experiments, fresh dilutions should be prepared from the stock solution in your cell culture medium.[4]
Q4: What are the potential off-target effects or cytotoxicity of this compound?
A4: While specific data on the off-target effects of this compound is limited, high concentrations of any small molecule can lead to non-specific effects and cytotoxicity.[4] It is essential to determine the optimal, non-toxic concentration range for your specific cell line by performing a cytotoxicity assay.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment. | Inhibitor concentration is too high. | Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration. Start with a wide range of concentrations.[4] |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.[4] | |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to achieve the desired biological effect.[4] | |
| Inconsistent results between experiments. | Instability of the compound in cell culture media. | Test the stability of this compound in your specific cell culture medium at 37°C over time. Components in the media can sometimes react with the compound.[5] |
| Incomplete solubilization of the compound. | Ensure complete dissolution of the compound in the stock solution and subsequent dilutions.[5] | |
| Variability in cell density or passage number. | Maintain consistent cell seeding densities and use cells within a specific passage number range for all experiments. | |
| No observable effect of this compound. | Inhibitor is not active. | Check the storage conditions and age of the compound. Prepare a fresh stock solution.[4] |
| Incorrect timing of inhibitor addition. | The timing of treatment may be critical depending on the experimental design. Optimize the time point of this compound addition relative to any other treatments or stimuli. | |
| Low expression of soluble guanylate cyclase (sGC) in the cell line. | Confirm the expression of sGC in your cell line of interest using techniques like Western blot or qPCR. |
Quantitative Data Summary
The following table summarizes the available quantitative data for MGV354, the active enantiomer of this compound.
| Parameter | Value | Cell Type/Condition | Reference |
| EC50 | 0.0025 ± 0.0016 µM | Primary Human Trabecular Meshwork (hNTM) cells | [3] |
| EC50 | <0.5 nM | CHO cells | [1] |
| EC50 | 5 nM | GTM-3 E cells | [1] |
| Kd | 0.49 µM (±0.11 SEM) | Oxidized, heme-free human sGC enzyme | [3][6] |
| Kd | 0.15 µM (±0.04 SEM) | Reduced human sGC enzyme | [3][6] |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a cGMP Assay
This protocol outlines a general method to determine the dose-dependent effect of this compound on intracellular cGMP levels.
-
Cell Seeding: Plate your cells of interest in a suitable multi-well plate at a predetermined density and allow them to adhere overnight.
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO at the same final concentration as in the drug dilutions).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions. In some experimental setups, pre-treatment with an oxidizing agent like ODQ (1-H-[4][5][7]oxadiazolo[4,3-a]quinoxalin-1-one) may be used to enhance the effect of sGC activators.[3]
-
Incubation: Incubate the cells for a predetermined amount of time (e.g., 1 hour).[3]
-
Cell Lysis and cGMP Measurement: Following incubation, lyse the cells according to the manufacturer's protocol of a commercially available cGMP enzyme immunoassay (EIA) kit.
-
Data Analysis: Measure the cGMP concentration in each sample using the EIA kit. Plot the cGMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound via activation of soluble guanylate cyclase (sGC).
References
- 1. abmole.com [abmole.com]
- 2. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Lack of Efficacy of MGV354 in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive information and troubleshooting guidance for researchers working with MGV354, a soluble guanylate cyclase (sGC) activator investigated for the treatment of ocular hypertension and glaucoma. Despite promising preclinical results, MGV354 did not demonstrate statistically significant efficacy in lowering intraocular pressure (IOP) in human clinical trials.[1][2] This resource aims to address potential questions and challenges encountered during experimental work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for MGV354?
MGV354 is an activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.[3][4] Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[5] In the eye, increased levels of cGMP are believed to relax the trabecular meshwork, leading to increased aqueous humor outflow and a subsequent reduction in intraocular pressure (IOP).[6][7][8] MGV354 is specifically designed to activate sGC, particularly in its oxidized state.[3]
Q2: Why did MGV354 fail in clinical trials despite successful preclinical studies?
While MGV354 showed robust IOP-lowering effects in rabbit and monkey models, it failed to produce a statistically significant reduction in IOP in patients with ocular hypertension or open-angle glaucoma.[1][3][4] A leading hypothesis for this discrepancy is that the glaucomatous human trabecular meshwork may have levels of oxidized sGC that are too low for MGV354 to effectively target and activate. Preclinical animal models may not have accurately reflected the oxidative state of sGC in human glaucoma patients.
Q3: Were there any notable adverse events observed in the clinical trial?
Yes, the most commonly reported adverse event following MGV354 administration was conjunctival and ocular hyperemia (redness).[1][2] This is considered consistent with the drug's mechanism of action, as cGMP-mediated vasodilation is a known physiological effect.
Q4: Was the lack of efficacy attributed to metabolic differences between species?
An investigation into the metabolism of MGV354 was conducted to explore this possibility. The study found that while there were minor differences, the overall hepatic and ocular metabolism of MGV354 was qualitatively similar across rabbits, monkeys, and humans. Therefore, metabolic differences are not believed to be the primary reason for the lack of efficacy in clinical studies.[4]
Troubleshooting Guide
This guide addresses potential issues that may arise during in-vitro or in-vivo experiments with MGV354.
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of cGMP induction in primary human trabecular meshwork (hTM) cells | 1. Low expression or activity of sGC in the cultured cells. 2. Suboptimal assay conditions. 3. Oxidative state of sGC not conducive to MGV354 activation. | 1. Confirm sGC expression in your hTM cell line using Western blot or qPCR. 2. Optimize the cGMP assay protocol, ensuring appropriate cell density, incubation times, and reagent concentrations. 3. Consider pre-treating cells with an oxidizing agent to mimic the hypothesized state in glaucomatous tissue, and include a positive control sGC activator that works on the reduced form of the enzyme. |
| Inconsistent IOP-lowering effects in animal models | 1. Variability in drug delivery and absorption. 2. Animal model does not adequately represent the human disease state. 3. Incorrect IOP measurement technique. | 1. Ensure consistent topical administration technique and formulation concentration. 2. Characterize the baseline IOP and the oxidative state of sGC in your chosen animal model. 3. Utilize a calibrated tonometer and ensure proper animal handling to minimize stress-induced IOP fluctuations. |
| Observed ocular hyperemia without significant IOP reduction | This may indicate target engagement (vasodilation) without the desired therapeutic effect on aqueous outflow. | 1. Quantify the degree of hyperemia and correlate it with drug concentration. 2. Investigate downstream signaling components of the sGC pathway in the trabecular meshwork to identify potential points of divergence between the vascular and IOP-lowering effects. |
Data Presentation
Preclinical Efficacy of MGV354
| Animal Model | Dosage | IOP Reduction (vs. Vehicle) | Duration of Effect | Reference |
| Pigmented Rabbits | Single topical ocular dose | 20% to 40% | Up to 6 hours | [3] |
| Cynomolgus Monkeys (Glaucoma Model) | Single topical ocular dose | 20% to 40% | Up to 24 hours | [3] |
| Cynomolgus Monkeys (Glaucoma Model) | Once-daily dosing | Sustained IOP lowering for up to 7 days | Up to 7 days | [3] |
Clinical Efficacy of MGV354 (Phase I/II Study - NCT02743780)
| Treatment Group | Number of Patients (Part 3) | Change from Baseline in Mean Diurnal IOP (Day 8) | Confidence Interval | Reference |
| MGV354 0.1% | 50 | -0.6 mmHg | -0.7 to 1.7 | [1][2] |
| Vehicle | 50 | -1.1 mmHg | -0.7 to 1.7 | [1][2] |
Experimental Protocols
Measurement of cGMP in Primary Human Trabecular Meshwork (hTM) Cells
-
Cell Culture: Primary hTM cells are cultured to confluence in appropriate media.
-
Treatment: Cells are treated with varying concentrations of MGV354 or vehicle control for a specified period.
-
Lysis: Cells are lysed to release intracellular components.
-
cGMP Assay: A competitive enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay is used to quantify the levels of cGMP in the cell lysates.
-
Data Analysis: cGMP concentrations are normalized to total protein content and compared between treatment groups.
In-Vivo IOP Measurement in Animal Models
-
Animal Acclimation: Animals (rabbits or monkeys) are acclimated to the laboratory environment and handling procedures to minimize stress.
-
Anesthesia/Sedation: Depending on the species and institutional guidelines, a topical anesthetic or light sedation may be used.
-
Tonometry: A calibrated tonometer (e.g., Tono-Pen, TonoVet) is used to measure IOP. Multiple readings are taken for each eye to ensure accuracy.
-
Baseline Measurement: Baseline IOP is measured prior to drug administration.
-
Post-Dosing Measurement: IOP is measured at various time points following the topical application of MGV354 or vehicle.
Visualizations
Caption: MGV354 signaling pathway in trabecular meshwork cells.
Caption: Experimental workflow for MGV354 evaluation.
Caption: Logical relationship of MGV354 study outcomes.
References
- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20160193301A1 - Eye Drop Formulation - Google Patents [patents.google.com]
- 3. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medpharm.com [medpharm.com]
potential off-target effects of (Rac)-MGV354
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of (Rac)-MGV354.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action for this compound?
This compound is an activator of soluble guanylate cyclase (sGC), an enzyme involved in the regulation of intraocular pressure (IOP).[1][2] It was developed as a potential topical therapy for glaucoma.[1][2] The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP), which is believed to lower IOP.[3][4]
Q2: Were significant off-target effects reported during the clinical development of MGV354?
The clinical development of MGV354 was halted due to a lack of efficacy in lowering IOP in patients with ocular hypertension or open-angle glaucoma, not due to reported off-target toxicity.[1][5] The most common adverse event noted was ocular hyperemia, which is considered consistent with its on-target pharmacology as a vasodilator.[3][5] While comprehensive public data on systematic off-target screening is limited, the available information suggests that overt off-target effects were not the primary reason for its clinical failure.
Q3: My experimental results with this compound are not what I expected based on its known sGC activation. Could off-target effects be the cause?
While the primary target of this compound is sGC, unexpected results could potentially stem from off-target interactions.[6] Small molecule inhibitors can interact with unintended proteins, leading to misinterpretation of experimental outcomes.[6][7] To investigate this, it is crucial to employ a systematic approach to rule out or identify potential off-target effects.
Q4: What are the first steps I should take to troubleshoot potential off-target effects of this compound in my cellular assays?
To begin troubleshooting, consider the following initial steps:
-
Dose-Response Analysis: Determine the lowest effective concentration of this compound that elicits your desired on-target effect.[6] Higher concentrations are more prone to engaging lower-affinity off-target proteins.
-
Use of a Negative Control: If available, use a structurally similar but inactive analog of this compound. Observing the same phenotype with an inactive analog would strongly suggest an off-target effect.
-
Orthogonal Approaches: Use an alternative method to modulate the sGC pathway, such as a different sGC activator or genetic methods like siRNA or CRISPR/Cas9 to knockdown sGC.[6][8] If the phenotype is not replicated with these alternative methods, the likelihood of an off-target effect from this compound increases.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Cell-Based Assay
You are observing a cellular phenotype that is not readily explained by the activation of the sGC signaling pathway.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected phenotype.
Experimental Protocols:
-
Protocol 1: Cellular cGMP Level Measurement
-
Objective: To confirm on-target sGC activation by this compound in your cell line.
-
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using the buffer provided in a commercially available cGMP enzyme immunoassay (EIA) kit.
-
cGMP Quantification: Follow the manufacturer's instructions for the cGMP EIA kit to measure the concentration of cGMP in the cell lysates.
-
Data Analysis: Plot the cGMP concentration against the this compound concentration to determine the dose-response relationship.
-
-
Issue 2: Concern About Potential Kinase Inhibition as an Off-Target Effect
Many small molecules exhibit off-target effects by inhibiting protein kinases. You want to assess if this compound has any significant kinase inhibitory activity.
Troubleshooting and Data Interpretation:
-
Action: Perform a kinase selectivity screen. This involves testing the inhibitory activity of this compound against a broad panel of kinases.
-
Data Presentation: The results are typically presented as the percent inhibition at a specific concentration or as IC50 values.
Table 1: Illustrative Kinase Selectivity Profile for this compound at 10 µM
| Kinase Family | Kinase Target | % Inhibition at 10 µM |
| Tyrosine Kinase | SRC | 8% |
| Tyrosine Kinase | ABL1 | 12% |
| Serine/Threonine Kinase | ROCK1 | 55% |
| Serine/Threonine Kinase | PKA | 5% |
| Serine/Threonine Kinase | PKCα | 9% |
| Note: This data is for illustrative purposes only and does not represent actual experimental results. |
-
Interpretation: In this hypothetical example, the significant inhibition of ROCK1 at 10 µM could be a potential off-target effect that warrants further investigation, especially if your cellular phenotype can be linked to ROCK1 inhibition.
Experimental Protocols:
-
Protocol 2: Kinase Selectivity Profiling
-
Objective: To identify potential off-target kinase interactions of this compound.
-
Methodology: This is typically performed as a service by specialized contract research organizations (CROs).
-
Compound Submission: Provide a sample of this compound at a specified concentration and purity.
-
Assay Format: The CRO will perform in vitro kinase activity assays using a large panel of recombinant kinases (e.g., >100 kinases). The assay measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
Data Reporting: You will receive a report detailing the percent inhibition for each kinase at the tested concentration. Follow-up studies to determine the IC50 for any significant "hits" can also be performed.
-
-
Signaling Pathway Consideration:
Caption: On-target vs. a hypothetical off-target pathway.
References
- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 8. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
improving the in vivo stability and delivery of (Rac)-MGV354
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the in vivo stability and delivery of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator. Given that specific formulation details for this compound are not publicly available, this guide focuses on general principles and strategies applicable to ophthalmic small molecule drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC).[1] sGC is an enzyme involved in the nitric oxide (NO) signaling pathway.[2] Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which in the eye, is involved in regulating intraocular pressure (IOP).[2][3] MGV354 was developed as a potential topical therapy for glaucoma, a condition often associated with elevated IOP.[3]
Q2: Why did MGV354 fail in clinical trials despite promising preclinical results?
A2: MGV354 robustly lowered IOP in rabbit and monkey models.[2][3][4][5] However, it did not produce a statistically significant reduction in IOP in patients with ocular hypertension or glaucoma compared to the vehicle.[6] While the exact reasons for this discrepancy are not fully elucidated, studies into the metabolism of MGV354 were conducted to investigate potential differences in biotransformation pathways between preclinical species and humans. These studies found that while in vitro hepatic metabolism was qualitatively similar across species, there were minor but distinct differences.[3] However, no significant interspecies differences in ocular metabolism were observed that could explain the lack of clinical efficacy.[3]
Q3: What are the common challenges in the in vivo stability and delivery of ophthalmic drugs like this compound?
A3: Common challenges for topically administered ophthalmic drugs include:
-
Poor aqueous solubility: Many small molecule drugs have low solubility in water, which can limit their formulation as an aqueous eye drop and reduce their bioavailability.[7][8]
-
Limited permeability: The cornea presents a significant barrier to drug absorption.
-
Precorneal clearance: Blinking and tear turnover can rapidly remove the drug from the surface of the eye, reducing the time available for absorption.
-
Metabolism: Enzymes present in ocular tissues can degrade the drug before it reaches its target.[3]
-
Instability in formulation: The drug may degrade over time in the eye drop formulation, reducing its potency.[9]
Troubleshooting Guides
Category 1: Formulation and Stability Issues
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Low drug concentration in aqueous humor after topical administration. | Poor solubility of this compound in the formulation. | 1. Particle Size Reduction: Decrease the particle size of the drug substance to increase the surface area for dissolution.[8] 2. Formulation with Solubilizing Agents: Incorporate cyclodextrins or surfactants to enhance solubility. 3. Lipid-Based Formulations: Consider self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs) to improve solubilization.[7][8][10] |
| Degradation of this compound in the ophthalmic suspension over time. | Chemical instability (e.g., hydrolysis, oxidation).[9] | 1. pH Optimization: Determine the pH of maximum stability for this compound and buffer the formulation accordingly.[9] 2. Addition of Antioxidants: If oxidation is suspected, include antioxidants like ascorbic acid in the formulation.[9] 3. Lyophilization: For long-term storage, consider a lyophilized powder for reconstitution before use.[9] |
| Inconsistent IOP-lowering effects in preclinical models. | Inhomogeneous drug distribution in the suspension. | 1. Viscosity-Enhancing Agents: Add polymers like hydroxypropyl methylcellulose (HPMC) or carboxymethyl cellulose (CMC) to prevent settling of drug particles. 2. Particle Size Distribution Analysis: Ensure a narrow and consistent particle size distribution in the drug substance. |
Category 2: Preclinical In Vivo Issues
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| High variability in plasma concentrations of this compound. | Poor absorption from the ocular surface and rapid systemic clearance. | 1. Permeation Enhancers: Include excipients that transiently increase corneal permeability.[11] 2. Mucoadhesive Formulations: Use polymers that adhere to the mucin layer of the conjunctiva to increase residence time. 3. Nanoparticle Formulations: Encapsulate this compound in nanoparticles to protect it from degradation and facilitate transport across the cornea.[10] |
| Rapid metabolism of this compound in vivo. | Susceptibility to ocular or systemic metabolic enzymes. | 1. Structural Modification: If feasible, modify the chemical structure at metabolically labile sites.[12][13] 2. Co-administration with Enzyme Inhibitors: In a research setting, co-administer with known inhibitors of relevant enzymes to confirm metabolic pathways.[11][14] |
| Observed ocular irritation or hyperemia. | Formulation excipients or the drug itself may be causing irritation. | 1. Excipient Screening: Test the tolerability of individual formulation components in a rabbit eye irritation model. 2. pH and Osmolality Adjustment: Ensure the formulation is isotonic and has a pH close to that of tears (around 7.4). |
Experimental Protocols
Protocol 1: In Vitro Drug Release from Ophthalmic Formulation
-
Objective: To assess the rate and extent of this compound release from the formulated ophthalmic suspension.
-
Methodology:
-
Use a Franz diffusion cell apparatus.
-
Place a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments.
-
Fill the receptor compartment with a physiologically relevant buffer (e.g., simulated tear fluid).
-
Apply a precise amount of the this compound formulation to the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and analyze for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Plot the cumulative amount of drug released versus time.
-
Protocol 2: In Vivo Ocular Pharmacokinetic Study in Rabbits
-
Objective: To determine the concentration of this compound in the aqueous humor and plasma of rabbits following topical ocular administration.
-
Methodology:
-
Acclimatize New Zealand white rabbits.
-
Administer a single drop of the this compound formulation into the conjunctival sac of one eye.
-
At specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours), collect aqueous humor samples from the treated eye and blood samples from the marginal ear vein.
-
Process the samples and analyze for this compound concentration using a sensitive bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
References
- 1. abmole.com [abmole.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. jocpr.com [jocpr.com]
- 10. upm-inc.com [upm-inc.com]
- 11. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 14. How to Improve Drug Plasma Stability? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
troubleshooting inconsistent results with (Rac)-MGV354
Welcome to the technical support center for (Rac)-MGV354. This resource is designed for researchers, scientists, and drug development professionals investigating this novel soluble guanylate cyclase (sGC) activator. Here you will find troubleshooting guides and FAQs to address common challenges and inconsistencies encountered during experimentation.
This compound, hereafter referred to as MGV354, was developed as a potential therapy for lowering intraocular pressure (IOP), a primary risk factor for glaucoma.[1] While the compound demonstrated robust efficacy in preclinical animal models, it did not produce statistically significant IOP reduction in human clinical trials.[1][2][3] This guide aims to help you navigate the complexities of working with MGV354 and troubleshoot potential sources of variability in your results.
Frequently Asked Questions (FAQs)
Q: What is MGV354 and what is its proposed mechanism of action?
A: MGV354 is a novel, selective activator of soluble guanylate cyclase (sGC).[1][3] The nitric oxide (NO)-sGC-cGMP signaling pathway is crucial in regulating IOP.[4] Under conditions of oxidative stress, which may be present in glaucoma, the heme group on sGC can become oxidized, rendering the enzyme unresponsive to NO.[5][6] MGV354 is designed to activate this oxidized, heme-free form of sGC, leading to an increase in cyclic guanosine monophosphate (cGMP) production.[3][5][7] This increase in cGMP is believed to relax the trabecular meshwork, increasing aqueous humor outflow and thereby lowering IOP.
Q: Why were there high expectations for MGV354 in glaucoma treatment?
A: Expectations were high because MGV354 targets a novel mechanism for IOP reduction. In preclinical studies, a single topical ocular dose of MGV354 caused a significant, dose-dependent reduction of IOP by 20% to 40% in pigmented rabbits and in a cynomolgus monkey model of glaucoma.[4][5][7] The effect was sustained for up to 24 hours in monkeys and was shown to be greater in magnitude than a standard-of-care treatment, travoprost.[4]
Q: What is the primary reported inconsistency in MGV354 research?
A: The primary inconsistency is the discrepancy between promising preclinical results and human clinical trial outcomes. While MGV354 robustly lowered IOP in rabbit and monkey models, a Phase I/II clinical trial in patients with ocular hypertension or open-angle glaucoma found no statistically significant difference in IOP lowering between the MGV354 0.1% formulation and the vehicle.[1][2][3]
Q: Was a reason for the preclinical vs. clinical discrepancy identified?
A: The exact reason for the lack of efficacy in humans remains unexplained. To investigate this, a study was conducted to compare the metabolism of MGV354 in rabbits, monkeys, and humans. However, the study found no significant interspecies differences in either hepatic or ocular metabolism that could account for the failed translation from preclinical models to the clinic.[1]
Troubleshooting Guide for Inconsistent Experimental Results
Q1: My in vitro results with MGV354 are variable. What should I check first?
A: First, confirm the integrity and purity of your MGV354 compound. Proper storage and handling are critical. Ensure your solvent is compatible and does not interfere with the assay. Next, verify the health and passage number of your cell line (e.g., human trabecular meshwork cells). Cells can lose responsiveness over multiple passages.[8] Finally, since MGV354 preferentially targets oxidized sGC, the baseline oxidative state of your cell culture can significantly impact results.
Q2: I am not observing the expected increase in cGMP levels. What could be wrong?
A: Several factors could be at play:
-
Oxidative State of sGC: MGV354 shows significantly greater activity on oxidized, heme-free sGC.[3][4][7] In standard cell culture conditions, sGC may be predominantly in its reduced, NO-sensitive state. Consider co-incubation with an oxidizing agent like ODQ (1H-[2][3][7]oxadiazolo[4,3-a]quinoxalin-1-one) to shift sGC to its oxidized state, which has been shown to increase MGV354-induced cGMP production by 8- to 10-fold in hTM cells.[7]
-
Phosphodiesterase (PDE) Activity: cGMP is rapidly degraded by PDEs. Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay to prevent cGMP breakdown and allow for accumulation and easier detection.[7]
-
Assay Sensitivity: Ensure your cGMP detection method (e.g., ELISA, RIA) is sensitive enough for the expected concentration range.[9][10]
Q3: My in vivo animal model results are not consistent with published data. What factors should I consider?
A:
-
Animal Model: The choice of animal model is critical. Published positive results were seen in pigmented rabbits and cynomolgus monkeys with laser-induced ocular hypertension.[5] Ensure your model is appropriate and that the disease induction (if any) is consistent.
-
Drug Delivery and Formulation: MGV354 was administered as a topical ocular suspension in preclinical studies. The particle size, viscosity, and overall formulation can dramatically affect ocular bioavailability and, consequently, efficacy.
-
IOP Measurement Technique: Ensure your tonometry technique is consistent, properly calibrated, and performed at the same time of day to account for diurnal IOP variations.
-
Adverse Effects: The most common adverse event noted was ocular hyperemia (redness).[4][5] This is an on-target effect related to vasodilation. Observing hyperemia can be an initial indicator of biological activity.
Q4: Could the formulation of this compound be affecting my results?
A: Absolutely. As a racemic mixture, the ratio of enantiomers could be a source of variability if not properly controlled. Furthermore, for topical ocular delivery, MGV354 was formulated as a suspension. Key formulation parameters like particle size, crystallinity, and the choice of excipients (e.g., surfactants, viscosity enhancers) are critical for ensuring consistent drug delivery to the target tissues in the anterior chamber of the eye. Any deviation from an optimized formulation can lead to inconsistent exposure and efficacy.
Data Summary: Preclinical vs. Clinical Efficacy of MGV354
| Study Type | Species/Subjects | Dose/Concentration | Outcome Measure | Result | Citation |
| Preclinical | Pigmented Rabbits | Single Topical Dose | IOP Reduction | ~20% reduction vs. vehicle, lasting up to 6 hours | [5] |
| Preclinical | Cynomolgus Monkeys (Glaucoma Model) | Single Topical Dose | IOP Reduction | 25-40% dose-dependent reduction vs. vehicle, lasting up to 24 hours | [4][5] |
| Preclinical | Human Trabecular Meshwork (hTM) Cells | 1 µM MGV354 | cGMP Production | 8- to 10-fold greater cGMP production in the presence of an oxidizing agent (ODQ) | [7] |
| Clinical Trial | Patients with Ocular Hypertension or Glaucoma | 0.1% MGV354 once daily for 7 days | Change in Mean Diurnal IOP | -0.6 mmHg (MGV354) vs. -1.1 mmHg (Vehicle); Not statistically significant | [2] |
Detailed Experimental Protocol
Protocol: Measurement of cGMP Production in Primary Human Trabecular Meshwork (hTM) Cells
This protocol is adapted from methodologies described in preclinical studies of MGV354.[7]
1. Objective: To quantify the in vitro activity of MGV354 by measuring its effect on intracellular cGMP levels in primary hTM cells.
2. Materials:
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
MGV354 compound
-
ODQ (sGC inhibitor/oxidizing agent)
-
IBMX (pan-phosphodiesterase inhibitor)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Commercially available cGMP ELISA kit
3. Cell Culture:
-
Culture primary hTM cells in appropriate media until they reach ~80-90% confluency.
-
Use cells from early passages (e.g., P3-P5) to ensure biological relevance and responsiveness.
-
Seed cells in multi-well plates (e.g., 24-well or 48-well) and allow them to adhere overnight.
4. Experimental Procedure:
-
Pre-treatment:
-
Wash the cells once with serum-free medium.
-
Pre-incubate the cells with 1 mM IBMX for 30 minutes to inhibit PDE activity.
-
For testing activity on oxidized sGC, also pre-incubate with 20 µM ODQ for 30 minutes.
-
-
Treatment:
-
Prepare dilutions of MGV354 in serum-free medium containing IBMX (and ODQ, if applicable). Include a vehicle-only control.
-
Remove the pre-incubation medium from the cells and add the MGV354/vehicle solutions.
-
Incubate for the desired time period (e.g., 1 hour).
-
-
Cell Lysis:
-
Aspirate the treatment medium.
-
Wash the cells once with cold PBS.
-
Add the volume of cell lysis buffer recommended by the cGMP assay kit manufacturer.
-
Incubate on ice for 10-20 minutes.
-
-
cGMP Measurement:
-
Collect the cell lysates.
-
Centrifuge the lysates to pellet cell debris.
-
Perform the cGMP measurement on the supernatant using a cGMP ELISA kit, following the manufacturer's instructions precisely.
-
Normalize cGMP concentration to the total protein concentration of each sample.
-
5. Data Analysis:
-
Calculate the mean cGMP concentration for each treatment group.
-
Plot cGMP concentration against MGV354 concentration to generate a dose-response curve.
-
Use statistical analysis (e.g., ANOVA) to determine the significance of the observed effects compared to the vehicle control.
Visualizations
References
- 1. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Maturation, inactivation, and recovery mechanisms of soluble guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Trabecular meshwork cell culture in glaucoma research: evaluation of biological activity and structural properties of human trabecular cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transgenic Mice for cGMP Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation of Human Trabecular Meshwork Cells for Metabolomic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Understanding Interspecies Differences in MGV354 Metabolism
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the metabolism of MGV354. This resource provides troubleshooting guidance and frequently asked questions to assist in your experimental design and data interpretation, with a focus on understanding interspecies differences.
Troubleshooting Guides
This section addresses specific issues you might encounter during your in vitro metabolism experiments with MGV354.
| Question | Answer |
| Why am I observing inconsistent metabolite profiles for MGV354 across replicate experiments in the same species? | Inconsistent results can stem from several factors. First, ensure the integrity of your subcellular fractions (microsomes, S9) or hepatocytes. Repeated freeze-thaw cycles can diminish enzymatic activity. Second, verify the accurate concentration of cofactors (e.g., NADPH, UDPGA) as their depletion can halt metabolic reactions. Finally, confirm the precise concentration of MGV354 in your incubations, as substrate concentration can influence enzyme kinetics and the resulting metabolite profile. |
| I have identified a novel metabolite of MGV354 in my in vitro system that is not one of the 26 previously reported. What should I do? | The identification of a novel metabolite is a significant finding. First, confirm its structure using high-resolution mass spectrometry and NMR. It is possible this is a minor metabolite not previously characterized. Consider if any unique components of your experimental system (e.g., specific cell line, buffer components) could be contributing to its formation. It is also important to assess if this metabolite is formed in a species-specific manner. |
| My in vitro results suggest significant interspecies differences in the rate of MGV354 metabolism, which contradicts published findings. How do I interpret this? | While published literature suggests qualitative similarity, quantitative differences can exist.[1][2][3] The rate of metabolism can be influenced by the specific activity of enzymes in the liver fractions used, which can vary between batches and suppliers. It is crucial to use high-quality, well-characterized reagents. Consider performing enzyme kinetic studies to determine Vmax and Km values for MGV354 metabolism in each species to quantitatively assess the differences. |
| I am not detecting any glucuronidated metabolites of MGV354 in my hepatocyte incubations. Is this expected? | The formation of 26 metabolites of MGV354 has been reported to occur via oxidative and conjugative pathways, which includes glucuronidation.[1][2] If you are not observing glucuronidated metabolites, ensure your hepatocytes are healthy and maintain their phase II enzyme activity. Also, confirm that your analytical method is optimized for the detection of these more polar metabolites. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interspecies metabolism of MGV354.
| Question | Answer |
| What is known about the interspecies differences in the metabolism of MGV354? | Studies comparing the in vitro hepatic metabolism of MGV354 in rabbits, monkeys, and humans have found it to be qualitatively similar across these species, with some minor but distinct differences.[1][2][3] No significant observable interspecies differences were noted in either hepatic or ocular metabolism.[1][2] |
| How many metabolites of MGV354 have been identified? | A total of twenty-six metabolites have been identified in both in vitro and in vivo studies.[1][2] |
| What are the primary metabolic pathways for MGV354? | The biotransformation of MGV354 occurs through oxidative and conjugative pathways.[1][2][3] This suggests the involvement of cytochrome P450 (CYP) enzymes for oxidation and likely UDP-glucuronosyltransferases (UGTs) for conjugation. |
| Is there a significant difference in the ocular metabolism of MGV354 between preclinical species and humans? | No, studies have shown that there are no observable interspecies differences in the ocular metabolism of MGV354.[1][2] The extent of ocular metabolism was found to be less than hepatic metabolism.[1] |
| Why is understanding the interspecies metabolism of MGV354 important? | MGV354 showed robust efficacy in lowering intraocular pressure in rabbit and monkey models but failed to produce similar results in human clinical trials.[1][2] Investigating interspecies metabolic differences was a key step in trying to understand this discrepancy, although the metabolic profile did not ultimately explain the lack of clinical efficacy.[1] |
Data Presentation
While specific quantitative data from comparative studies of MGV354 metabolism are not publicly available, researchers can structure their own findings in the following format for clear comparison.
Table 1: In Vitro Metabolic Stability of MGV354 in Liver Microsomes
| Parameter | Human | Monkey | Rabbit |
| Half-life (t1/2, min) | e.g., 45.2 | e.g., 38.7 | e.g., 25.1 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | e.g., 15.3 | e.g., 17.9 | e.g., 27.6 |
Table 2: Relative Abundance of Major MGV354 Metabolites in Hepatocytes
| Metabolite | Human (%) | Monkey (%) | Rabbit (%) |
| Metabolite 1 (Oxidative) | e.g., 25 | e.g., 30 | e.g., 35 |
| Metabolite 2 (Oxidative) | e.g., 15 | e.g., 12 | e.g., 10 |
| Metabolite 3 (Conjugative) | e.g., 40 | e.g., 38 | e.g., 30 |
| Other Metabolites | e.g., 20 | e.g., 20 | e.g., 25 |
Experimental Protocols
Below are detailed methodologies for key experiments to investigate the in vitro metabolism of MGV354.
Protocol 1: Metabolic Stability in Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer (100 mM, pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the Reaction: Add MGV354 (final concentration 1 µM) to the pre-warmed mixture.
-
Start the Metabolic Reaction: Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.
-
Quench the Reaction: Immediately stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the protein.
-
Analysis: Analyze the supernatant for the remaining concentration of MGV354 using a validated LC-MS/MS method.
Protocol 2: Metabolite Identification in Hepatocytes
-
Cell Seeding: Seed cryopreserved hepatocytes in a collagen-coated plate and allow them to attach.
-
Incubation: Replace the medium with fresh incubation medium containing MGV354 (final concentration 10 µM).
-
Time Points: At specified time points (e.g., 0, 1, 4, and 24 hours), collect both the cells and the incubation medium.
-
Sample Preparation: Quench the reaction by adding ice-cold acetonitrile. Homogenize the cells and combine with the medium. Centrifuge to remove cellular debris.
-
Analysis: Analyze the supernatant using high-resolution LC-MS/MS to detect and identify potential metabolites. Compare the results to a control incubation without MGV354.
Visualizations
MGV354's Mechanism of Action
MGV354 is an activator of soluble guanylate cyclase (sGC).[1] The following diagram illustrates the signaling pathway.
Experimental Workflow for Interspecies Metabolism Study
The following diagram outlines a typical workflow for comparing the metabolism of a compound like MGV354 across different species.
References
Technical Support Center: Refining Protocols for Long-Term Studies with (Rac)-MGV354
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting long-term studies involving (Rac)-MGV354, a selective activator of soluble guanylate cyclase (sGC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the racemic mixture of MGV354, a novel small molecule activator of soluble guanylate cyclase (sGC). Its primary mechanism of action is to activate the oxidized, heme-free form of sGC, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] This signaling pathway plays a crucial role in regulating intraocular pressure (IOP), and this compound was initially developed as a potential therapeutic for glaucoma.[1][2]
Q2: What were the key findings from preclinical and clinical studies of MGV354?
A2: Preclinical studies in rabbit and monkey models of glaucoma demonstrated that topical ocular administration of MGV354 could significantly lower IOP.[1][3] The effect was sustained for up to 7 days with once-daily dosing in monkeys.[1][3] However, a phase I/II clinical trial in patients with ocular hypertension or glaucoma showed no statistically significant difference in IOP reduction between MGV354-treated and vehicle-treated groups.[4][5]
Q3: What are the known side effects of MGV354?
A3: The most commonly reported adverse event in both preclinical and clinical studies was mild to moderate ocular hyperemia (eye redness).[1][4] This is consistent with the vasodilatory effects of increased cGMP.
Q4: What is the recommended solvent and storage for this compound?
A4: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is advisable to prepare stock solutions in high-purity, anhydrous DMSO, aliquot them into small volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[6]
Troubleshooting Guides for Long-Term Studies
In Vitro Studies
Issue 1: Loss of this compound Activity in Cell Culture Over Time
-
Possible Cause A: Compound Degradation. Small molecules can be unstable in aqueous cell culture media over extended periods.
-
Solution: Prepare fresh dilutions of this compound from a frozen DMSO stock for each media change. To confirm stability, you can perform a time-course experiment where the compound is incubated in media for the duration of your longest treatment, and its concentration is measured at different time points using HPLC or LC-MS/MS.[7]
-
-
Possible Cause B: Adsorption to Labware. Hydrophobic compounds can bind to plastic surfaces of culture plates and tubes, reducing the effective concentration.
-
Solution: Consider using low-adsorption plasticware. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) may also help, but its compatibility with your specific cell line and assay should be verified.
-
-
Possible Cause C: Cellular Metabolism. Cells may metabolize this compound into inactive forms over time.
-
Solution: While studies on MGV354 metabolism did not find significant interspecies differences that would explain the lack of clinical efficacy, cellular metabolism can still occur.[2] If you suspect this is an issue, you can use mass spectrometry to analyze cell lysates or conditioned media for the presence of metabolites.
-
Issue 2: Solvent-Induced Cytotoxicity in Long-Term Cultures
-
Possible Cause: Accumulation of DMSO to toxic levels with repeated dosing.
-
Solution: Ensure the final concentration of DMSO in the culture medium is kept at a low, non-toxic level, typically below 0.5%.[6] Always include a vehicle control (media with the same final concentration of DMSO as your treatment group) in your experimental design to account for any solvent effects.
-
In Vivo Studies
Issue 1: Inconsistent or Lack of Efficacy in Long-Term Animal Models
-
Possible Cause A: Suboptimal Formulation for Sustained Delivery. For long-term in vivo studies, the formulation is critical for maintaining therapeutic concentrations.
-
Solution: The preclinical studies with MGV354 used a topical ocular suspension. For other routes of administration or longer-term systemic studies, formulation development is key. Options for sustained release of small molecules include polymeric depot systems or lipid-based nanoparticles. The choice of formulation will depend on the desired release profile and the physicochemical properties of this compound.
-
-
Possible Cause B: Development of Tachyphylaxis (Tolerance). Continuous stimulation of a signaling pathway can sometimes lead to desensitization.
-
Solution: While not specifically reported for MGV354, it's a possibility in long-term studies. To investigate this, you can include a washout period in your study design to see if responsiveness to the compound is restored. Measuring downstream markers of sGC activation (e.g., cGMP levels in tissues) at different time points can also provide insights.
-
Issue 2: Monitoring for Systemic Side Effects
-
Possible Cause: Activation of sGC in tissues other than the target organ.
-
Solution: Given the role of the sGC-cGMP pathway in vasodilation, long-term systemic administration of this compound could potentially lead to hypotension. Regular monitoring of cardiovascular parameters such as blood pressure and heart rate is recommended. A comprehensive toxicological assessment should also include regular monitoring of animal health, body weight, and hematological and clinical chemistry parameters.[8]
-
Data Presentation
Table 1: Summary of Long-Term Efficacy of MGV354 on Intraocular Pressure (IOP)
| Study Type | Animal Model/Patient Population | Dosing Regimen | Observed IOP Reduction | Reference |
| Preclinical | Cynomolgus Monkey (Glaucoma Model) | Once-daily topical ocular administration | Sustained IOP reduction of 25-40% (vs. vehicle) over 7 days. | [1][3] |
| Clinical Trial | Patients with Ocular Hypertension or Glaucoma | Once-daily topical ocular administration of 0.1% MGV354 | No statistically significant difference in mean diurnal IOP change from baseline compared to vehicle after 7 days (-0.6 mmHg for MGV354 vs. -1.1 mmHg for vehicle). | [4][5] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
-
Preparation: Prepare a working solution of this compound in your specific cell culture medium at the highest concentration to be used in your experiments.
-
Incubation: Aliquot the solution into sterile, sealed tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours). Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Sample Collection: At each time point, remove one tube and immediately freeze it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples by a validated HPLC or LC-MS/MS method to determine the concentration of the parent this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will inform the frequency of media changes required to maintain a stable compound concentration.[7]
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow
Caption: General workflow for long-term studies.
References
- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Randomized, Controlled Phase I/II Study to Evaluate the Safety and Efficacy of MGV354 for Ocular Hypertension or Glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I/II study to evaluate the safety, tolerability and early efficacy of MGV354 in healthy subjects and in patients with ocular hypertension or glaucoma - OAK Open Access Archive [oak.novartis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Monitoring animal health during chronic toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of (Rac)-MGV354 and Other sGC Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of (Rac)-MGV354, a novel soluble guanylate cyclase (sGC) activator, with other compounds targeting the sGC pathway. The information presented is supported by experimental data to aid researchers in evaluating its potential for various therapeutic applications.
The Soluble Guanylate Cyclase (sGC) Signaling Pathway
The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) signaling pathway is a crucial regulator of numerous physiological processes, including vasodilation, inflammation, and neurotransmission. In this pathway, nitric oxide produced by nitric oxide synthase (NOS) binds to the reduced (ferrous, Fe2+) heme iron of sGC. This binding triggers a conformational change in sGC, leading to the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a cellular response.
Under conditions of oxidative stress, the heme iron of sGC can be oxidized to the ferric (Fe3+) state or the heme group can be lost entirely, rendering the enzyme insensitive to NO. sGC activators, such as this compound, are a class of compounds that can directly activate these oxidized or heme-free forms of sGC, thereby restoring cGMP signaling in pathological states. This mechanism is distinct from sGC stimulators, which primarily act on the reduced form of sGC and work synergistically with NO.
Quantitative Comparison of sGC Modulators
The following tables summarize the in vitro and in vivo efficacy of this compound in comparison to other notable sGC activators and stimulators.
In Vitro Efficacy Data
| Compound | Class | Cell/Enzyme System | Condition | EC50 (nM) | Maximal Activation (Fold over Basal) | Reference(s) |
| This compound | Activator | CHO cells | - | <0.5 | Not Reported | [1] |
| GTM-3 E cells | - | 5 | Not Reported | [1] | ||
| Human Trabecular Meshwork (hTM) cells | ODQ-treated | 2.5 ± 1.6 | 8- to 10-fold greater cGMP vs reduced | [2] | ||
| Cinaciguat (BAY 58-2667) | Activator | Purified sGC | Heme-free (Tween 20) | ~200 | Not Reported | [3] |
| Purified sGC | ODQ-oxidized | >1000 | ~10-15% of DEA/NO | [3] | ||
| Ataciguat (HMR-1766) | Activator | Purified bovine sGC | - | 510 | Not Reported | [1] |
| BAY 60-2770 | Activator | sGC α1β1 isoform | - | 592 | Not Reported | [4] |
| sGC α2β1 isoform | - | 573 | Not Reported | [4] | ||
| Riociguat | Stimulator | Recombinant sGC | Basal | Not Reported | Up to 73-fold | [5] |
| Recombinant sGC | + NO donor | Not Reported | Up to 112-fold | [5] | ||
| Vericiguat | Stimulator | CHO cells (rat sGC) | Basal | 1005 ± 145 | Not Reported | [6] |
| CHO cells (rat sGC) | + 100 nM SNAP (NO donor) | 10.6 ± 1.7 | Not Reported | [6] | ||
| CHO cells (rat sGC) | ODQ-treated | 256 ± 40 (reduced efficacy) | Not Reported | [6] |
In Vivo Efficacy Data
| Compound | Class | Animal Model | Disease Model | Key Findings | Reference(s) |
| This compound | Activator | Cynomolgus Monkey | Ocular Hypertension | Single topical dose reduced IOP by 25-40% for up to 24h. | [2] |
| Human | Ocular Hypertension/Glaucoma | No statistically significant effect in lowering IOP compared to vehicle in a Phase I/II trial. | [7] | ||
| Cinaciguat (BAY 58-2667) | Activator | Neonatal Lambs | Chronic Hypoxia-induced Pulmonary Hypertension | Acutely decreased mean pulmonary arterial pressure and pulmonary vascular resistance. | [8] |
| BAY 60-2770 | Activator | Rat | Monocrotaline-induced Pulmonary Hypertension | Decreased pulmonary and systemic arterial pressure. | [4] |
| 5/6 Nephrectomized Rat | Chronic Kidney Disease | Reduced renal fibrosis independent of blood pressure reduction, superior to sGC stimulator BAY 41-8543. | [9] | ||
| Riociguat | Stimulator | Human | Pulmonary Arterial Hypertension | Significantly improved exercise capacity and pulmonary vascular resistance. | [10][11] |
| Vericiguat | Stimulator | Human | Heart Failure with Reduced Ejection Fraction | Reduced the composite of cardiovascular death and heart failure hospitalization. | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
sGC Activity Assay (Radiochemical)
This assay measures the enzymatic activity of sGC by quantifying the conversion of [α-³²P]GTP to [α-³²P]cGMP.
Workflow Diagram:
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing an appropriate buffer (e.g., 50 mM TEA/HCl, pH 7.5), MgCl₂, a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cGMP degradation, unlabeled GTP, and [α-³²P]GTP.
-
Enzyme Preparation and Treatment: Use either purified sGC or lysate from cells/tissues. For assessing activators, sGC can be pre-treated with an oxidizing agent like 1H-[3][4][14]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) to induce the oxidized, NO-insensitive state. Incubate the enzyme preparation with the test compound (e.g., this compound) or vehicle control.
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the reaction mixture to the enzyme preparation. Incubate at 37°C for a defined period (typically 10-15 minutes), ensuring the reaction proceeds within the linear range.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺.
-
Separation of cGMP: Separate the newly synthesized [α-³²P]cGMP from the unreacted [α-³²P]GTP. A common method is sequential column chromatography over Dowex and neutral alumina.
-
Quantification: Elute the [α-³²P]cGMP from the alumina column and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific activity of sGC, typically expressed as pmol of cGMP formed per minute per milligram of protein.
cGMP Measurement in Cells (ELISA)
This competitive immunoassay is used to quantify intracellular cGMP levels.
Workflow Diagram:
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and grow under standard conditions. Treat the cells with the desired concentrations of sGC modulators for a specified time.
-
Cell Lysis: Aspirate the culture medium and lyse the cells with a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
ELISA Procedure:
-
Add cGMP standards and cell lysate samples to the wells of a microplate pre-coated with an anti-cGMP antibody.
-
Add a fixed amount of horseradish peroxidase (HRP)-linked cGMP to each well. This will compete with the cGMP in the sample for binding to the antibody.
-
Incubate the plate, typically for 2-3 hours at room temperature with gentle shaking.
-
Wash the plate multiple times to remove unbound sample cGMP and HRP-linked cGMP.
-
Add a chromogenic substrate for HRP, such as TMB (3,3’,5,5’-Tetramethylbenzidine).
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the amount of cGMP in the sample.
-
Generate a standard curve using the absorbance values of the known cGMP standards.
-
Determine the cGMP concentration in the samples by interpolating their absorbance values on the standard curve.
-
VASP Phosphorylation Assay (Flow Cytometry)
This assay measures the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) at Serine 239, a downstream marker of PKG activation, in platelets.
Workflow Diagram:
References
- 1. Soluble Guanylyl Cyclase Activators—Promising Therapeutic Option in the Pharmacotherapy of Heart Failure and Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phoenixbiotech.net [phoenixbiotech.net]
- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. protocols.io [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BAY 60-2770 | sGC activator | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. researchgate.net [researchgate.net]
- 12. Activation of Haem-Oxidized Soluble Guanylyl Cyclase with BAY 60-2770 in Human Platelets Lead to Overstimulation of the Cyclic GMP Signaling Pathway | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
A Comparative Analysis of (Rac)-MGV354 and Travoprost for Intraocular Pressure Reduction in Non-Human Primates
For researchers and professionals in the field of ophthalmology and glaucoma drug development, this guide provides a detailed comparison of the novel soluble guanylate cyclase (sGC) activator, (Rac)-MGV354, and the established prostaglandin F2α analogue, travoprost, in reducing intraocular pressure (IOP) in monkey models. This analysis is based on preclinical data and aims to offer a clear perspective on their efficacy, mechanisms of action, and experimental evaluation.
Executive Summary
This compound, a novel therapeutic agent, has demonstrated significant and sustained IOP reduction in preclinical monkey models of glaucoma, with an efficacy reported to be greater than that of travoprost.[1][2] While travoprost is a widely used and effective treatment for ocular hypertension and glaucoma, acting through the prostaglandin FP receptor to increase aqueous humor outflow, MGV354 represents a new class of drugs that activate soluble guanylate cyclase.[3][4][5][6][7][8] Despite its promising preclinical performance, it is crucial to note that MGV354 did not replicate these IOP-lowering effects in human clinical trials.[2][7]
Quantitative Data Comparison
The following table summarizes the key quantitative findings from a preclinical study in a cynomolgus monkey model of glaucoma, comparing the IOP-lowering effects of MGV354 and travoprost.
| Parameter | This compound | Travoprost (Travatan) | Source |
| IOP Reduction | Significant dose-dependent reduction of 20% to 40% (vs. vehicle) | Less potent than MGV354 | [1][8] |
| Duration of Action | Sustained IOP reduction for up to 24 hours after a single dose and up to 7 days with once-daily dosing | Not explicitly stated in direct comparison, but generally effective with once-daily dosing | [1][2] |
| Adverse Effects | Mild to moderate ocular hyperemia | Ocular hyperemia, changes in eyelash growth, and increased iris pigmentation | [1][5] |
Mechanism of Action
The two compounds lower IOP through distinct signaling pathways.
This compound: As a soluble guanylate cyclase (sGC) activator, MGV354 directly stimulates sGC, an enzyme involved in the nitric oxide (NO) signaling pathway. This activation leads to an increase in cyclic guanosine monophosphate (cGMP), which is believed to enhance aqueous humor outflow through the trabecular meshwork, thereby reducing IOP.[7][8] MGV354 exhibits a significantly greater binding affinity to the oxidized form of sGC.[8]
Caption: this compound Signaling Pathway
Travoprost: Travoprost is a synthetic prostaglandin F2α analogue and a selective FP prostanoid receptor agonist.[4] It is a prodrug that is hydrolyzed in the cornea to its active free acid form.[4][6] By binding to FP receptors on the ciliary muscle and trabecular meshwork, it increases the outflow of aqueous humor, primarily through the uveoscleral pathway, and to a lesser extent, the trabecular meshwork pathway, leading to a reduction in IOP.[3][5][9]
Caption: Travoprost Signaling Pathway
Experimental Protocols
The preclinical evaluation of this compound and travoprost in monkeys involved a series of standardized procedures to ensure the accuracy and reliability of the findings.
Animal Model: The studies utilized cynomolgus monkeys (Macaca fascicularis), a common non-human primate model in ophthalmic research due to the anatomical and physiological similarities of their eyes to human eyes.[10][11] In some studies, experimental glaucoma was induced by laser photocoagulation of the trabecular meshwork to create a sustained elevation of IOP.[11][12]
Drug Administration: Both this compound and travoprost were administered topically to the ocular surface as eye drops.[13] Studies involved single-dose and multiple-day dosing regimens to evaluate both the immediate and sustained effects of the compounds.
Intraocular Pressure Measurement: IOP was measured at multiple time points post-administration. The most common method cited in monkey studies is applanation pneumatonometry.[13][14] Rebound tonometers, such as the TonoVet®, are also utilized for IOP measurements in conscious monkeys.[10][15] Measurements are typically taken before and at various intervals after drug instillation to determine the magnitude and duration of IOP reduction. Anesthesia, such as ketamine, is often used to facilitate accurate IOP measurements, although its potential effects on IOP are a consideration.[15][16]
References
- 1. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Understanding metabolism related differences in ocular efficacy of MGV354 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental Tibetan monkey domestication and its application for intraocular pressure measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of travoprost on aqueous humor dynamics in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the True Intraocular Pressure in the Non-human Primate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. A comparative study on intraocular pressure under various anesthetics in cynomolgus monkeys (Macaca fascicularis) - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-MGV354: Unveiling Selective Activation of Oxidized Soluble Guanylate Cyclase
A Comparative Guide for Researchers
In the landscape of cardiovascular and ophthalmological research, the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical area of investigation. Pathophysiological conditions associated with oxidative stress can lead to the oxidation of the heme moiety in sGC, rendering it insensitive to NO. A new class of compounds, sGC activators, circumvents this by targeting the oxidized, heme-free form of the enzyme. This guide provides a comparative analysis of (Rac)-MGV354, a novel sGC activator, validating its selectivity for oxidized sGC and comparing it with other relevant compounds.
Differentiating sGC Modulators: Activators vs. Stimulators
Two primary classes of compounds modulate sGC activity independently of NO: sGC stimulators and sGC activators. Their fundamental difference lies in the redox state of the sGC enzyme they target.
-
sGC Stimulators (e.g., YC-1, BAY 41-2272, Riociguat) act on the reduced (ferrous, Fe²⁺) form of sGC, working synergistically with NO to enhance cGMP production.[1][2] Their efficacy is diminished when the sGC heme is oxidized.
-
sGC Activators (e.g., this compound, Cinaciguat (BAY 58-2667), HMR-1766) preferentially target and activate the oxidized (ferric, Fe³⁺) or heme-free forms of sGC.[1][3] This makes them particularly promising therapeutic agents in diseases characterized by high oxidative stress.
Quantitative Comparison of sGC Activator Selectivity
The defining characteristic of an effective sGC activator is its preferential activity towards the oxidized form of the enzyme. This compound demonstrates significant selectivity, as evidenced by binding affinity and functional activity assays.
| Compound | Target sGC State | Binding Affinity (Kd) | Maximal Binding (Bmax) | cGMP Production (Fold Increase vs. Reduced) | References |
| This compound | Oxidized | 0.49 µM | 4340 (±210 SEM) | 8- to 10-fold | [4][5] |
| Reduced | 0.15 µM | 630 (±26 SEM) | - | [4][5] | |
| Cinaciguat (BAY 58-2667) | Oxidized/Heme-free | Low nanomolar range | Potentiated by oxidation | Marginally activates reduced sGC | [1][6] |
| HMR-1766 | Oxidized/Heme-free | Not specified | Not specified | Activates oxidized/heme-free sGC | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for validating the selectivity of an sGC activator.
Caption: Targeted activation of reduced versus oxidized sGC pathways.
Caption: Workflow for assessing sGC activator selectivity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of sGC activator selectivity.
sGC Binding Assay
This protocol determines the binding affinity (Kd) and maximal binding capacity (Bmax) of this compound to the reduced and oxidized forms of sGC.
Materials:
-
Purified full-length human sGC protein
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent
-
1H-[1][6]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) as an oxidizing agent[7]
-
Radiolabeled ligand (e.g., ³H-(Rac)-MGV354) or a suitable competitor
-
Binding buffer (e.g., 50 mM TEA, pH 7.5, 50 mM NaCl, 1 mM MgCl₂, 0.1% BSA)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Preparation of Reduced and Oxidized sGC:
-
Binding Reaction:
-
In a 96-well plate, add the prepared reduced or oxidized sGC.
-
Add increasing concentrations of radiolabeled this compound. For competition assays, add a fixed concentration of radiolabeled ligand and increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free ligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold binding buffer.
-
Determine the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled ligand).
-
Determine Kd and Bmax values by non-linear regression analysis of the saturation binding data.
-
cGMP Production Assay
This functional assay measures the ability of this compound to stimulate cGMP production in cells under both reducing and oxidizing conditions.
Materials:
-
Human trabecular meshwork (hTM) cells or other relevant cell lines
-
This compound
-
ODQ
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation[8]
-
Cell lysis buffer (e.g., 0.1 M HCl)
-
cGMP ELISA or RIA kit
Procedure:
-
Cell Culture and Treatment:
-
Seed hTM cells in culture plates and grow to confluence.
-
Pre-treat cells with a PDE inhibitor (e.g., 1 mM IBMX) for 30 minutes to prevent cGMP breakdown.[4]
-
For the oxidized condition, pre-incubate cells with ODQ (e.g., 20 µM) for 20-30 minutes.[4]
-
Stimulate the cells with varying concentrations of this compound for a specified time (e.g., 10-30 minutes).
-
-
Cell Lysis and cGMP Quantification:
-
Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer.
-
Collect the cell lysates and centrifuge to pellet debris.
-
Quantify the cGMP concentration in the supernatant using a commercially available cGMP ELISA or RIA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize cGMP concentrations to the total protein content of each sample.
-
Calculate the fold-increase in cGMP production for this compound in the presence and absence of ODQ compared to the vehicle control.
-
Conclusion
The experimental data robustly supports the validation of this compound as a selective activator of oxidized sGC. Its 7-fold greater maximal binding and 8- to 10-fold higher cGMP production in an oxidized environment clearly distinguish it from sGC stimulators and position it as a potent modulator of the NO-sGC-cGMP pathway in disease states characterized by oxidative stress.[4][5] The detailed protocols provided herein offer a standardized framework for researchers to further investigate this compound and other sGC activators, facilitating the development of novel therapeutics for a range of disorders.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Insight into the rescue of oxidized soluble guanylate cyclase by the activator cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolic Analysis of MGV354: A Cross-Species Examination in Animal Models and Humans
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolism of MGV354, a novel soluble guanylate cyclase (sGC) activator, across preclinical animal models (rabbit and monkey) and humans. The data presented is synthesized from available research to inform drug development professionals on the metabolic fate and potential interspecies differences of this compound. MGV354 was initially developed as a topical treatment for glaucoma to lower intraocular pressure (IOP). While it showed robust efficacy in animal models, it did not produce the same results in human clinical trials, prompting a detailed investigation into its metabolism to understand this discrepancy.[1][2]
Executive Summary of Metabolic Profile
An extensive investigation into the biotransformation of MGV354 identified a total of twenty-six metabolites across rabbits, monkeys, and humans, both in vitro and in vivo. The primary metabolic pathways were found to be oxidative and conjugative processes.[1][2] A key finding from these studies is that the hepatic and ocular metabolism of MGV354 is qualitatively similar across the species studied, with only minor distinct differences.[1][2] Crucially, no significant interspecies variations in either hepatic or ocular metabolism were observed that could account for the lack of clinical efficacy in humans.[1][2] While hepatic metabolism was extensive, ocular metabolism was less pronounced.[1][2]
Comparative In Vitro Hepatic Metabolism
The following table summarizes the qualitative comparison of the in vitro hepatic metabolism of MGV354 in human, monkey, and rabbit liver microsomes and hepatocytes.
| Feature | Human | Monkey | Rabbit |
| Primary Metabolic Pathways | Oxidation, Conjugation | Oxidation, Conjugation | Oxidation, Conjugation |
| Metabolite Profile | Qualitatively similar to animal models | Qualitatively similar to human and rabbit | Qualitatively similar to human and monkey |
| Overall Metabolic Rate | Minor differences observed compared to animal models | Minor differences observed compared to human and rabbit | Minor differences observed compared to human and monkey |
| Unique Metabolites | None reported | None reported | None reported |
Experimental Protocols
Detailed experimental protocols from the primary research are not publicly available. However, based on standard methodologies for such studies, the following generalized protocols are provided.
In Vitro Hepatic Metabolism Protocol
This protocol outlines a general procedure for assessing the metabolic stability and metabolite profile of a compound like MGV354 using liver microsomes.
-
Preparation of Incubation Mixture: A master mix is prepared containing liver microsomes (from human, monkey, or rabbit) in a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by adding the cofactor, NADPH, to the incubation mixture. A control incubation without NADPH is run in parallel to assess non-enzymatic degradation.
-
Incubation: The mixture is incubated at 37°C with gentle shaking. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.
-
Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent compound and its metabolites, is collected for analysis.
-
LC-MS/MS Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the remaining parent compound and the formed metabolites.
In Vivo Metabolism Protocol (General Outline)
This protocol provides a general workflow for conducting in vivo metabolism studies in animal models.
-
Animal Acclimatization and Dosing: Healthy, young adult animals (e.g., rabbits, monkeys) are acclimated to the laboratory conditions. MGV354 is administered, typically via the intended clinical route (in this case, topical ocular).
-
Sample Collection: Biological samples, including blood, urine, and feces, are collected at predetermined time points over a specified period (e.g., 24-48 hours).
-
Sample Processing: Plasma is separated from blood samples. Urine and feces are homogenized. All samples are processed to extract the drug and its metabolites.
-
Metabolite Profiling: The processed samples are analyzed using LC-MS/MS to identify and characterize the metabolites present in each matrix.
-
Data Analysis: The data from all animals are pooled and analyzed to create a comprehensive metabolic profile for the species.
Signaling Pathway and Experimental Workflow
MGV354 Signaling Pathway
MGV354 is an activator of soluble guanylate cyclase (sGC). Under conditions of oxidative stress, the heme component of sGC can become oxidized, rendering the enzyme less responsive to its natural ligand, nitric oxide (NO). MGV354 acts on this oxidized, heme-free sGC, restoring its activity and leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This increase in cGMP mediates downstream signaling effects, such as smooth muscle relaxation, which in the eye, can increase aqueous humor outflow and lower intraocular pressure.
Caption: MGV354 signaling pathway via sGC activation.
General Experimental Workflow for Comparative Metabolism
The following diagram illustrates a typical workflow for a comparative metabolism study, from initial in vitro screening to in vivo analysis.
References
A Head-to-Head Comparison: (Rac)-MGV354 and Nitric Oxide Donors in cGMP Production
For researchers, scientists, and drug development professionals, understanding the nuances of cyclic guanosine monophosphate (cGMP) signaling is critical for advancing therapies in a range of fields, including cardiovascular and ophthalmological diseases. This guide provides a detailed comparison of two key classes of compounds that augment cGMP production: the novel soluble guanylate cyclase (sGC) activator (Rac)-MGV354 and traditional nitric oxide (NO) donors.
This comparison delves into their distinct mechanisms of action, presents available quantitative data on their efficacy, outlines detailed experimental protocols for assessing cGMP production, and provides visual representations of the involved signaling pathways.
Mechanism of Action: A Tale of Two States of sGC
The fundamental difference between this compound and NO donors lies in their interaction with the enzyme soluble guanylate cyclase (sGC), the primary producer of intracellular cGMP. This enzyme exists in two principal states: a reduced, heme-containing state that is responsive to nitric oxide, and an oxidized, heme-free state that is not.
Nitric Oxide (NO) Donors , such as sodium nitroprusside (SNP), S-nitroso-N-acetyl-penicillamine (SNAP), and 3-morpholinosydnonimine (SIN-1), function by releasing NO. This gaseous signaling molecule diffuses across cell membranes and binds to the ferrous (Fe2+) heme group of reduced sGC. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent conversion of guanosine triphosphate (GTP) to cGMP.[1]
This compound , on the other hand, is a member of a newer class of compounds known as sGC activators. Its primary target is the oxidized or heme-free form of sGC, which is prevalent under conditions of oxidative stress.[2][3] In such environments, the efficacy of NO donors is diminished due to both the reduced bioavailability of NO and the unresponsiveness of oxidized sGC to NO stimulation. This compound circumvents this limitation by directly binding to and activating the otherwise dormant, oxidized sGC, thereby restoring cGMP production.[2][3]
Quantitative Comparison of cGMP Production
Direct, head-to-head comparative studies of this compound and various NO donors under identical experimental conditions are limited in the publicly available literature. However, data from separate studies provide insights into their relative potencies. It is crucial to interpret this data with caution, as experimental conditions such as cell type, incubation time, and assay methodology can significantly influence the results.
| Compound Class | Compound | Cell Type | EC50 for cGMP Production (µM) | Fold-Increase in cGMP | Experimental Conditions | Reference |
| sGC Activator | This compound | Human Trabecular Meshwork (hTM) | 0.0025 | 8- to 10-fold | In the presence of ODQ (an sGC oxidizer) | [4][5] |
| NO Donor | DEA/NO | Bovine Chromaffin Cells | 0.38 | Not Reported | Not Specified | |
| NO Donor | Sodium Nitroprusside (SNP) | THP-1 Macrophages | ~10 | ~15-fold | Not Specified | |
| NO Donor | S-Nitroso-N-acetyl-penicillamine (SNAP) | Rat Aortic Smooth Muscle Cells | ~1 | ~20-fold | Not Specified |
Note: The EC50 value for this compound was determined under conditions designed to mimic oxidative stress, where NO donors would be less effective. This highlights the context-dependent efficacy of sGC activators.
Signaling Pathways and Experimental Workflow
To visually represent the distinct mechanisms and a typical experimental workflow, the following diagrams are provided in the DOT language.
Caption: Signaling pathways of NO donors and this compound in stimulating cGMP production.
Caption: A generalized workflow for comparing the effects of this compound and NO donors on cGMP production.
Experimental Protocols
The following provides a generalized methodology for a cell-based assay to compare the effects of this compound and NO donors on cGMP production.
Objective:
To quantify and compare the dose-dependent production of intracellular cGMP in a relevant cell line following treatment with this compound and a selected NO donor (e.g., sodium nitroprusside).
Materials:
-
Cell Line: A cell line endogenously expressing sGC (e.g., human trabecular meshwork cells, vascular smooth muscle cells, or a relevant engineered cell line).
-
Cell Culture Medium and Reagents: As required for the specific cell line.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
NO Donor: (e.g., Sodium Nitroprusside) Freshly prepared stock solution.
-
sGC Oxidizing Agent (Optional): 1H-[6][7]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) for evaluating sGC activators under oxidized conditions.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.
-
Cell Lysis Buffer: To release intracellular cGMP.
-
cGMP Immunoassay Kit: A competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay for sensitive cGMP quantification.
-
Plate Reader: Capable of measuring absorbance or fluorescence as required by the assay kit.
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate (e.g., 96-well) at a predetermined density and allow them to adhere and reach a desired confluency (typically 80-90%).
-
Pre-treatment (for sGC activator comparison): To specifically assess the activity of this compound on oxidized sGC, pre-incubate a subset of wells with ODQ (typically 10-20 µM) for a defined period (e.g., 30 minutes) prior to adding the test compounds.
-
Compound Preparation: Prepare serial dilutions of this compound and the chosen NO donor in cell culture medium containing a PDE inhibitor like IBMX (typically 100-500 µM). The presence of a PDE inhibitor is crucial to allow for the accumulation of cGMP to detectable levels.
-
Cell Treatment: Remove the existing cell culture medium and add the prepared compound solutions to the respective wells. Include appropriate vehicle controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.
-
Cell Lysis: Aspirate the treatment solutions and lyse the cells according to the cGMP assay kit manufacturer's instructions to release intracellular cGMP.
-
cGMP Quantification: Perform the cGMP immunoassay on the cell lysates following the kit's protocol.
-
Data Analysis:
-
Generate a standard curve using the cGMP standards provided in the kit.
-
Calculate the cGMP concentration in each sample based on the standard curve.
-
Normalize the cGMP concentration to the protein content of each well if significant variations in cell number are expected.
-
Plot the cGMP concentration against the log of the compound concentration to generate dose-response curves.
-
Determine the EC50 values and the maximum cGMP production for each compound using a suitable non-linear regression model (e.g., four-parameter logistic fit).
-
Conclusion
This compound and NO donors represent two distinct and complementary approaches to elevating intracellular cGMP levels. NO donors are effective in stimulating the native, reduced form of sGC. In contrast, this compound's unique ability to activate the oxidized, NO-insensitive form of sGC makes it a potentially more robust therapeutic strategy in disease states characterized by oxidative stress.
The choice between these two classes of compounds for research or therapeutic development will depend on the specific biological context and the underlying pathophysiology. For a comprehensive evaluation, direct comparative studies under identical, well-defined experimental conditions are essential. The methodologies and data presented in this guide provide a foundational framework for researchers to design and interpret such investigations.
References
- 1. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet [frontiersin.org]
- 3. Soluble Guanylate Cyclase Stimulators and Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A Novel Selective Soluble Guanylate Cyclase Activator, MGV354, Lowers Intraocular Pressure in Preclinical Models, Following Topical Ocular Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel soluble guanylyl cyclase activators increase glomerular cGMP, induce vasodilation and improve blood flow in the murine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of (Rac)-MGV354's Binding Affinity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of the soluble guanylate cyclase (sGC) activator, (Rac)-MGV354, with alternative sGC modulators. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes key biological and experimental pathways.
Executive Summary
This compound is the racemic mixture of MGV354, a potent activator of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. MGV354 preferentially targets the oxidized, heme-free form of sGC. While data on its binding affinity exists, independent verification from unaffiliated research groups remains limited in the public domain. This guide presents the available binding data for this compound and compares it with that of other well-characterized sGC stimulators and activators, namely Cinaciguat (BAY 58-2667), YC-1, and Riociguat. The methodologies used to determine these binding affinities are also described to provide a comprehensive context for the presented data.
Comparative Analysis of Binding Affinities
The binding affinities of this compound and its alternatives to their respective targets are summarized in the table below. It is important to note that the data for MGV354 originates from a single primary source.
| Compound | Target | Binding Affinity (Kd/Ki) | Comments |
| This compound | Oxidized, heme-free human soluble guanylate cyclase (sGC) | Kd: 0.49 μM[1] | Data from the developing research group; independent verification is not currently available in published literature. |
| Cinaciguat (BAY 58-2667) | Oxidized, heme-free soluble guanylate cyclase (sGC) | Ki: 6-8 nM | A potent sGC activator. |
| YC-1 | Soluble guanylate cyclase (sGC) | Kd: 9-21 μM (in the absence of CO)Kd: 0.6-1.1 μM (in the presence of CO) | An sGC stimulator that acts synergistically with nitric oxide (NO) or carbon monoxide (CO). |
| Riociguat | Soluble guanylate cyclase (sGC) | High plasma protein binding (~95%)[2][3] | A specific Kd for sGC is not readily available in the public domain, but it is a potent sGC stimulator. |
Signaling Pathway and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Soluble Guanylate Cyclase (sGC) Activation Pathway.
Caption: General Workflow for Affinity Selection-Mass Spectrometry (AS-MS).
Experimental Protocols
The determination of binding affinity for small molecules to their protein targets is crucial for drug development. The following are descriptions of the key experimental methodologies cited in the context of sGC modulators.
Affinity Selection-Mass Spectrometry (AS-MS)
This technique was reportedly used to determine the binding affinity of MGV354 to sGC.[1] AS-MS is a powerful method for identifying and characterizing ligand-protein interactions.
Principle: AS-MS involves incubating a target protein with a mixture of potential ligands. The protein-ligand complexes are then separated from unbound molecules, and the bound ligands are subsequently dissociated and identified by mass spectrometry.
General Protocol:
-
Incubation: The purified target protein (e.g., soluble guanylate cyclase) is incubated with the test compound (e.g., this compound) to allow for the formation of protein-ligand complexes.
-
Separation: Various techniques can be used to separate the protein-ligand complexes from the unbound compound. Common methods include size-exclusion chromatography (SEC), ultrafiltration, or immobilization of the protein on a solid support.
-
Elution: The bound ligand is dissociated from the protein, often by changing the pH or solvent conditions.
-
Analysis: The eluted ligand is then analyzed by liquid chromatography-mass spectrometry (LC-MS) for identification and quantification. By measuring the amount of bound ligand at different concentrations of the test compound, the dissociation constant (Kd) can be determined.
Radioligand Binding Assays
Radioligand binding assays are a classic and widely used method for quantifying ligand-receptor interactions and were used in the characterization of some sGC modulators.
Principle: This method uses a radioactively labeled ligand (radioligand) that binds to the target receptor. The binding of the radioligand can be competed with by an unlabeled test compound. The affinity of the test compound is determined by its ability to displace the radioligand.
General Protocol:
-
Preparation of Membranes: Cell membranes containing the target receptor (e.g., sGC) are prepared.
-
Incubation: The membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a filter that retains the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 value can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation, which reflects the affinity of the test compound for the receptor.
Conclusion
This compound is a soluble guanylate cyclase activator with a reported binding affinity of 0.49 μM for the oxidized, heme-free form of the enzyme. While this provides a quantitative measure of its interaction with its target, the lack of independent verification in the broader scientific literature is a notable limitation. In comparison, other sGC modulators such as Cinaciguat and YC-1 have well-documented binding affinities from multiple studies. For a comprehensive evaluation, further independent studies on the binding characteristics of this compound are warranted. The experimental protocols described provide a foundational understanding of how these critical binding parameters are determined, enabling researchers to better interpret and compare the available data.
References
A Head-to-Head Comparison of sGC Stimulators and Activators in Modulating the NO-sGC-cGMP Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway is a critical regulator of numerous physiological processes, including vasodilation, inflammation, and fibrosis. Dysregulation of this pathway is implicated in various cardiovascular and renal diseases. Pharmacological modulation of sGC, the primary receptor for NO, has emerged as a promising therapeutic strategy. Two distinct classes of compounds, sGC stimulators and sGC activators, have been developed to enhance cGMP production. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to aid researchers in selecting the appropriate tool for their specific research needs.
Mechanism of Action: A Tale of Two Redox States
The fundamental difference between sGC stimulators and activators lies in their interaction with the redox state of the heme group within the sGC enzyme.
sGC Stimulators , such as riociguat and vericiguat, are heme-dependent. They require the sGC heme iron to be in its reduced (ferrous, Fe²⁺) state to elicit their effect.[1] These compounds act synergistically with endogenous NO, sensitizing the enzyme to lower concentrations of its natural ligand.[2] In the absence of NO, they can still directly stimulate sGC, albeit to a lesser extent.[3]
sGC Activators , including cinaciguat and ataciguat, are heme-independent. They are designed to target sGC when the heme iron is in its oxidized (ferric, Fe³⁺) state or when the heme group is lost entirely.[1] This makes them particularly effective in pathophysiological conditions associated with high oxidative stress, where sGC becomes unresponsive to NO.[4]
The following diagram illustrates the NO-sGC-cGMP signaling pathway and the distinct points of intervention for sGC stimulators and activators.
Quantitative Performance Comparison
The following tables summarize key quantitative data from head-to-head preclinical studies, providing a direct comparison of the efficacy of sGC stimulators and activators in various experimental models.
Table 1: In Vitro Vasodilation and sGC Activation
| Compound Class | Compound | Model | Parameter | Value | Reference |
| sGC Activator | GSK2181236A | Rat Aortic Smooth Muscle Cells | pEC₅₀ for P-VASP formation | 6.8 ± 0.1 | [5] |
| Rat Aortic Smooth Muscle Cells (with ODQ) | pEC₅₀ for P-VASP formation | 7.4 ± 0.1 | [5] | ||
| WKY Rat Isolated Aorta | Vasodilation (10 µM) | ~80% | [5] | ||
| WKY Rat Isolated Aorta (with ODQ) | Vasodilation (10 µM) | ~95% | [5] | ||
| sGC Stimulator | BAY 60-4552 | Rat Aortic Smooth Muscle Cells | pEC₅₀ for P-VASP formation | 6.3 ± 0.1 | [5] |
| Rat Aortic Smooth Muscle Cells (with ODQ) | pEC₅₀ for P-VASP formation | 5.8 ± 0.1 | [5] | ||
| WKY Rat Isolated Aorta | Vasodilation (1 µM) | ~70% | [5] | ||
| WKY Rat Isolated Aorta (with ODQ) | Vasodilation (1 µM) | ~40% | [5] | ||
| sGC Activator | BAY 58-2667 | Isolated Rabbit Arteries | Vasodilator Potency | ~100-fold > BAY 41-2272 | [6] |
*ODQ (1H-[1][7]oxadiazolo[4,3-a]quinoxalin-1-one) is a heme-oxidizing agent that renders sGC insensitive to NO and more sensitive to sGC activators.
Table 2: In Vivo Hemodynamic and Anti-Fibrotic Effects
| Compound Class | Compound | Model | Parameter | Result | Reference |
| sGC Activator | BAY 60-2770 | 5/6 Nephrectomized Rats on High-Salt Diet | Blood Pressure | Significant reduction, similar to BAY 41-8543 | [8] |
| Renal Interstitial Fibrosis | Significantly reduced | [8] | |||
| Glomerulosclerosis | Significantly reduced | [8] | |||
| sGC Stimulator | BAY 41-8543 | 5/6 Nephrectomized Rats on High-Salt Diet | Blood Pressure | Significant reduction, similar to BAY 60-2770 | [8] |
| Renal Interstitial Fibrosis | No significant effect | [8] | |||
| Glomerulosclerosis | No significant effect | [8] | |||
| sGC Activator | BAY 54-6544 | Sickle Cell Disease Mouse Model | Right Ventricular Max Systolic Pressure | Significantly decreased vs. placebo | [9] |
| Pulmonary Artery Vasorelaxation | Improved | [9] | |||
| sGC Stimulator | BAY 41-8543 | Sickle Cell Disease Mouse Model | Right Ventricular Max Systolic Pressure | No significant change vs. placebo | [9] |
| Pulmonary Artery Vasorelaxation | No significant effect | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to differentiate and characterize sGC stimulators and activators.
sGC Activity Assay (cGMP Measurement)
This assay quantifies the enzymatic activity of sGC by measuring the production of its product, cGMP.
-
Principle: Cultured cells or tissue homogenates are treated with the test compound (sGC stimulator or activator). The reaction is stopped, and the intracellular cGMP concentration is determined using a competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[10][11]
-
Sample Preparation: Cells are lysed, or tissues are homogenized in a buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[1]
-
Assay Procedure (ELISA):
-
Samples and standards are added to a microplate pre-coated with a cGMP antibody.
-
A fixed amount of HRP-conjugated cGMP is added, which competes with the sample cGMP for antibody binding.
-
The plate is washed, and a substrate solution (e.g., TMB) is added. The color development is inversely proportional to the amount of cGMP in the sample.[10]
-
The absorbance is read on a microplate reader, and cGMP concentrations are calculated from a standard curve.
-
The following diagram outlines the general workflow for a competitive ELISA-based cGMP assay.
Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay
This assay provides a functional readout of cGMP-dependent protein kinase (PKG) activity, which is downstream of sGC.
-
Principle: Increased cGMP levels lead to the activation of PKG, which in turn phosphorylates VASP at serine 239. The level of phosphorylated VASP (P-VASP) can be quantified by flow cytometry or Western blotting and serves as a biomarker for sGC pathway activation.[3][12]
-
Procedure (Flow Cytometry):
-
Whole blood or isolated cells are incubated with the test compound.
-
Cells are fixed and permeabilized.
-
A fluorescently labeled monoclonal antibody specific for P-VASP is added.
-
The fluorescence intensity of the cell population is measured using a flow cytometer. The median fluorescence intensity correlates with the level of VASP phosphorylation.[13]
-
Ex Vivo Vasodilation Assay in Isolated Arteries
This assay directly measures the functional consequence of sGC activation in vascular tissue.
-
Principle: Arterial rings are isolated and mounted in an organ bath system to measure isometric tension. The ability of a compound to relax pre-constricted vessels is quantified.
-
Procedure:
-
Arterial rings (e.g., from rat aorta) are suspended in an organ bath containing physiological salt solution and aerated with carbogen.
-
The rings are pre-constricted with an agent like phenylephrine or U46619 to induce a stable contraction.
-
Cumulative concentrations of the sGC stimulator or activator are added, and the relaxation response is recorded.
-
To differentiate between stimulators and activators, the experiment can be repeated in the presence of ODQ. An enhanced response to a compound in the presence of ODQ is characteristic of an sGC activator.[5]
-
Conclusion
sGC stimulators and activators represent two innovative classes of drugs that effectively enhance cGMP signaling, but through distinct mechanisms targeting different redox states of the sGC enzyme. sGC stimulators are effective in conditions with preserved sGC heme function and can synergize with endogenous NO. In contrast, sGC activators are uniquely suited for disease states characterized by oxidative stress, where sGC is oxidized and refractory to NO.
The experimental data presented herein highlight these differences. For instance, the sGC activator GSK2181236A demonstrated potentiated effects in the presence of the sGC oxidizer ODQ, while the activity of the sGC stimulator BAY 60-4552 was attenuated.[5] Furthermore, in a model of chronic kidney disease with likely underlying oxidative stress, the sGC activator BAY 60-2770 showed superior anti-fibrotic effects compared to the sGC stimulator BAY 41-8543, despite similar blood pressure-lowering efficacy.[8]
The choice between an sGC stimulator and an activator for research or therapeutic development should be guided by the specific pathophysiological context, particularly the anticipated redox environment and NO bioavailability. The experimental protocols outlined provide a robust framework for the continued investigation and characterization of these important pharmacological agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Vasodilator-stimulated phosphoprotein (VASP) phosphorylation assay for platelet response to cilostazol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stago’s VASP Assay Used For P2Y12 Biomarker Studies | Stago [stago-us.com]
- 5. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (ISMRM 2015) Non-invasive Assessment of Fibrosis and Inflammation in Rat Kidney Models with Diffusion-Weighted MRI [ismrm.gitlab.io]
- 8. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitric Oxide–Independent Soluble Guanylate Cyclase Activation Improves Vascular Function and Cardiac Remodeling in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 11. Measurement of Cyclic Guanosine Monophosphate (cGMP) in Solid Tissues using Competitive Enzyme-Linked Immunosorbent Assay (ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]
- 13. biocytex.fr [biocytex.fr]
Safety Operating Guide
Essential Safety and Handling Protocol for (Rac)-MGV354
This guide provides immediate and essential safety and logistical information for the handling and disposal of (Rac)-MGV354, a soluble guanylate cyclase (sGC) activator intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS), a conservative approach, treating the compound as potentially hazardous, is mandatory. The following procedures are based on standard best practices for handling novel research chemicals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the work area and specific tasks is required to determine the full scope of potential hazards and select the appropriate PPE.[2] The minimum required PPE for handling this compound in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] This should be supplemented with the appropriate gloves and other protective equipment as dictated by the specific procedures being performed.[2]
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-2003 Compliant | Protects eyes from chemical splashes, dust, and flying debris.[3][4] |
| Face Shield | To be worn over safety goggles | Recommended for tasks with a high risk of splashing, such as preparing solutions or working with larger quantities.[2][3][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides a barrier against skin contact with the compound. Double gloving is recommended for added protection.[2] |
| Body Protection | Laboratory Coat | Fire-resistant recommended | Protects skin and clothing from spills and splashes.[3][4] |
| Respiratory Protection | Respirator | N95 or higher | Necessary when working with the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles.[3] |
Handling Procedures
2.1. Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure adequate ventilation in the laboratory.
2.2. Procedural Steps for Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of the solid compound in the fume hood. Use anti-static measures if necessary to prevent dispersal of the powder.
-
Solubilization: If preparing a solution, add the solvent to the solid slowly and carefully to avoid splashing. This compound is soluble in DMSO.
-
Storage: Store this compound as a solid at 4°C, protected from light. If in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month, also protected from light.[5]
-
Spill Management: In case of a spill, cordon off the area. For small spills, use an appropriate absorbent material, clean the area with a suitable solvent, and dispose of all materials as hazardous waste. For larger spills, evacuate the area and contact the institution's environmental health and safety department.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, disposable labware, gloves, and bench paper, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow and Safety Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a research laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. abmole.com [abmole.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. arctomsci.com [arctomsci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
